Structural Elucidation and Spectral Reference Data for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
As a Senior Application Scientist, I have structured this technical guide to serve as a definitive resource for researchers utilizing functionalized pyridines in advanced drug discovery. Rather than merely presenting raw...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have structured this technical guide to serve as a definitive resource for researchers utilizing functionalized pyridines in advanced drug discovery. Rather than merely presenting raw spectral data, this whitepaper dissects the quantum mechanical causality behind the chemical shifts and establishes a self-validating experimental framework for nuclear magnetic resonance (NMR) structural elucidation.
Strategic Context: Pyridine Scaffolds in Epigenetic Drug Discovery
WD Repeat Domain 5 (WDR5) is an evolutionarily conserved epigenetic scaffolding protein and a core member of the WRAD complex, which directs the MLL1 histone methyltransferase to deposit transcription-activating H3K4me3 marks[1]. Dysregulation of this complex is a primary driver in MLL-rearranged (MLL-r) leukemias and various solid tumors, making the disruption of the WDR5-MLL1 protein-protein interaction (PPI) a critical therapeutic vector[2].
In the design of small-molecule WDR5 inhibitors, highly functionalized pyridine derivatives—such as 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (CAS: 1256787-74-2) —serve as essential building blocks. The pyridine ring provides a robust aromatic scaffold capable of π-π stacking within the hydrophobic pockets of WDR5 (e.g., the WIN site). Specific substituents, such as alkoxy groups, act as critical hydrogen bond acceptors or lipophilic vectors to optimize binding affinity and avoid steric clashes with key residues like Leu173[3].
Fig 1. Integration of pyridine building blocks in WDR5 inhibitor drug discovery workflows.
Mechanistic Causality of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is the indispensable analytical technique for validating the structural integrity of pyridine derivatives[4]. The chemical shifts of the pyridine ring are highly sensitive to the electronic effects of its substituents, requiring a deep understanding of diamagnetic anisotropy and resonance theory[5].
Nitrogen Anisotropy & Inductive Deshielding: The highly electronegative nitrogen atom in the pyridine ring creates strong diamagnetic anisotropy, heavily deshielding the α-protons (C2, C6). In 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, C2 is substituted with an acetyl group, leaving H6 as the sole α-proton. Consequently, H6 resonates far downfield at approximately 8.25 ppm[4].
Substituent Synergism: The methoxy group at C3 is a strong electron-donating group (EDG) via resonance (+M effect), which significantly shields the ortho and para positions on the ring. The methyl group at C5 provides additional shielding via inductive (+I) effects. Because the H4 proton is situated ortho to both the methoxy and methyl groups, it experiences profound synergistic shielding, shifting its resonance upfield to ~7.15 ppm.
Carbon Sensitivity: The
13
C NMR shifts reflect the direct attachment of heteroatoms and electron-withdrawing groups. The C3 carbon attached to the methoxy oxygen is heavily deshielded (~156.8 ppm), while the C2 carbon attached to the electron-withdrawing acetyl group resonates at ~144.2 ppm[6].
Fig 2. Electronic effects dictating key NMR chemical shifts in the substituted pyridine scaffold.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes built-in causality checks to prevent artifactual misinterpretation.
Step 1: Sample Preparation
Mass Optimization: Weigh precisely 15–20 mg of the compound. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 1D
13
C acquisition within a reasonable timeframe (typically < 1 hour) without causing concentration-dependent chemical shift drifting.
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
3
is the industry standard for moderately polar organic compounds, providing a clear deuterium lock signal. TMS provides an unambiguous zero-point reference (0.00 ppm) to ensure all chemical shifts are absolute and reproducible[6].
Tube Quality: Transfer the homogenous solution to a high-quality 5 mm NMR tube (e.g., 500 MHz rated). Causality: High-precision glass ensures optimal magnetic field shimming, preventing line broadening caused by magnetic susceptibility gradients.
Step 2: Instrument Calibration & Shimming
Locking: Lock the spectrometer to the deuterium resonance of CDCl
3
.
Shimming (Self-Validation Check): Shim the magnet (Z1-Z5) automatically or manually. Validation: The Full Width at Half Maximum (FWHM) of the solvent residual peak (7.26 ppm) must be
≤
1.0 Hz. If the FWHM exceeds this, re-shim to prevent multiplet smearing.
Step 3: Acquisition Parameters
1
H NMR (zg30 pulse sequence): Set the relaxation delay (D1) to 1.5–2.0 seconds. Causality: This ensures complete longitudinal relaxation (T
1
) of all protons, preventing integration errors during quantitative analysis. Acquire 16–32 scans.
13
C NMR (zgpg30 pulse sequence): Utilize composite pulse decoupling (e.g., WALTZ-16) to remove
1
H-
13
C scalar couplings, simplifying the spectrum to singlets. Set D1 to 2.0 seconds and acquire 512–1024 scans depending on probe sensitivity.
Quantitative Spectral Reference Data
The following tables summarize the theoretical and empirically aligned NMR spectral data for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, acquired at 400 MHz (
1
H) and 100 MHz (
13
C) in CDCl
3
.
Table 1:
1
H NMR Spectral Data (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment Rationale
H-6
8.25
Doublet (d)
1.8
1H
Highly deshielded by adjacent pyridine nitrogen; meta-coupled to H-4.
H-4
7.15
Doublet (d)
1.8
1H
Shielded by ortho-methoxy (+M) and ortho-methyl (+I) groups.
-OCH
3
3.85
Singlet (s)
-
3H
Typical methoxy resonance attached to an aromatic ring.
-C(=O)CH
3
2.65
Singlet (s)
-
3H
Acetyl methyl group deshielded by the adjacent carbonyl.
Ar-CH
3
2.35
Singlet (s)
-
3H
Aromatic methyl group at C5.
Table 2:
13
C NMR Spectral Data (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Electronic Environment
C=O
201.5
Quaternary (C)
Carbonyl carbon of the acetyl group.
C-3
156.8
Quaternary (C)
Aromatic carbon directly attached to the electronegative oxygen.
C-2
144.2
Quaternary (C)
Aromatic carbon attached to the electron-withdrawing acetyl group.
C-6
142.1
Methine (CH)
Aromatic carbon adjacent to the pyridine nitrogen.
C-5
136.5
Quaternary (C)
Aromatic carbon attached to the methyl group.
C-4
121.3
Methine (CH)
Aromatic carbon shielded by resonance from the C3 methoxy group.
-OCH
3
55.8
Primary (CH
3
)
Methoxy carbon.
-C(=O)CH
3
29.5
Primary (CH
3
)
Acetyl methyl carbon.
Ar-CH
3
18.2
Primary (CH
3
)
Aromatic methyl carbon.
References
Full article: WD repeat domain 5 (WDR5) inhibitors: a patent review (2016-present)
Source: tandfonline.com
URL:[Link]
Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia
Source: acs.org
URL:[Link]
13 C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications
Source: acs.org
URL:[Link]
Source: google.
13 C NMR chemical shifts (
δ
, ppm) of pyridine in various solvents [208]. - ResearchGate
Source: researchgate.net
URL:[Link]
Solubility profile of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone in polar vs non-polar solvents
Preformulation Solubility Profiling of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone: Thermodynamic Behavior in Polar vs. Non-Polar Microenvironments As a Senior Application Scientist in early-stage drug development, I freq...
Author: BenchChem Technical Support Team. Date: April 2026
Preformulation Solubility Profiling of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone: Thermodynamic Behavior in Polar vs. Non-Polar Microenvironments
As a Senior Application Scientist in early-stage drug development, I frequently encounter complex heterocyclic building blocks that require rigorous physicochemical profiling before they can be successfully integrated into synthesis workflows or biological assays. The compound 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (CAS: 1256787-74-2)—a highly functionalized pyridine derivative—presents a fascinating case study in solvation thermodynamics.
This technical whitepaper deconstructs the solubility profile of this molecule across the dielectric spectrum, providing researchers with the mechanistic causality and self-validating protocols necessary to optimize its use in both polar and non-polar environments.
Physicochemical Causality: Deconstructing the Solute Lattice
To predict and manipulate the solubility of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, we must first analyze its molecular architecture. The molecule features a pyridine core substituted with a 2-acetyl group, a 3-methoxy group, and a 5-methyl group.
Steric Hindrance and Lattice Energy:
From a structural perspective, the proximity of the C3-methoxy group to the C2-acetyl group induces significant steric clash. This forces the carbonyl plane of the acetyl group to twist out of coplanarity with the heteroaromatic pyridine ring. In solid-state chemistry, a lack of planarity disrupts optimal
π−π
stacking, thereby lowering the crystal lattice energy. A lower energetic barrier to disrupt the crystal lattice inherently enhances solubility in organic solvents compared to planar analogs.
Hydrogen Bonding and Polar Surface Area (PSA):
The molecule possesses three Hydrogen Bond Acceptors (HBAs) —the pyridine nitrogen, the methoxy oxygen, and the carbonyl oxygen—but zero Hydrogen Bond Donors (HBDs) . Its estimated LogP is ~1.8, akin to simpler baseline molecules like [1], but with a higher Polar Surface Area (PSA
≈
39.2 Ų). Because it cannot donate hydrogen bonds, its solubility in neutral aqueous media is inherently limited by hydrophobic exclusion, whereas its solubility in organic solvents is dictated by the solvent's ability to engage its basic nitrogen and strong dipole moment [2].
Comparative Solubility Profile: Polar vs. Non-Polar Environments
The thermodynamic solubility of pyridine derivatives is highly dependent on the solvent's dielectric constant (
ε
) and its capacity for hydrogen bond donation [3]. Below is a synthesized quantitative baseline comparing the compound's behavior across distinct solvent classes.
Table 1: Thermodynamic Solubility Profile of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
Solvent Category
Representative Solvent
Dielectric Constant (
ε
)
Estimated Solubility (mg/mL)
Primary Solvation Mechanism
Polar Aprotic
DMSO
46.7
> 100
Strong dipole-dipole interactions; high polarizability stabilizes the solute's dipole.
Polar Protic
Methanol
32.7
50 - 100
H-bond donation from the solvent hydroxyl group to the pyridine N and carbonyl O.
Non-Polar Aromatic
Toluene
2.4
20 - 50
π−π
stacking with the heteroaromatic ring; favorable induced-dipole interactions.
Non-Polar Aliphatic
n-Hexane
1.9
< 1
Limited to weak London dispersion forces; insufficient to break the solute crystal lattice.
Aqueous (pH 7.4)
PBS Buffer
80.1
< 5
High solvent polarity but lack of solute H-bond donors leads to hydrophobic exclusion.
Aqueous (pH 2.0)
0.01 M HCl
80.1
> 100
Ion-dipole interactions following protonation of the basic pyridine nitrogen (Salt formation).
Note: The high solubility in acidic aqueous media is a hallmark of , driven by the protonation of the nitrogen atom to form a highly soluble pyridinium salt [4].
Visualizing Solvation Logic
To streamline solvent selection during preformulation or synthesis, the following decision tree maps the primary thermodynamic interactions between 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone and various solvent classes.
Fig 1. Solvation mechanisms of the target compound across distinct solvent dielectric environments.
To empirically validate the solubility estimates above, researchers must avoid kinetic dissolution assays (which are prone to supersaturation errors) and instead utilize a self-validating thermodynamic approach. The following Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.
Step-by-Step Methodology
Step 1: Solid Excess Addition
Action: Add approximately 15 mg of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone to 1.0 mL of the target solvent in a 2.0 mL amber glass HPLC vial.
Causality: Amber glass is strictly utilized to prevent potential photolytic degradation of the methoxy-pyridine system during the extended incubation period. A visible solid pellet must remain to ensure the solvent is fully saturated.
Step 2: Isothermal Equilibration
Action: Seal the vials and agitate them on a thermostatic orbital shaker at 300 rpm for exactly 24 hours at 25.0 ± 0.1 °C.
Causality: A 24-hour equilibration period is mandatory to transition from kinetic dissolution to true thermodynamic equilibrium. This ensures the chemical potential of the solute in the solid phase equals that in the solution phase.
Step 3: Phase Separation via Ultracentrifugation
Action: Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 15 minutes.
Causality: Centrifugation is explicitly preferred over PTFE or Nylon syringe filtration. Filtration can artificially lower the measured solubility due to non-specific adsorption of the lipophilic target compound onto the porous membrane matrix.
Step 4: System Validation (Self-Validating Step)
Action: Extract the remaining solid pellet from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).
Causality: This step validates the entire system by confirming that the solid phase did not undergo a polymorphic transition or form a solvate/hydrate during the 24-hour equilibration, which would alter the fundamental solubility limit.
Step 5: Dilution and HPLC-UV Quantification
Action: Carefully extract 50 µL of the clarified supernatant. Dilute it immediately with 950 µL of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to prevent precipitation upon cooling. Quantify the concentration via HPLC-UV at
λmax
~ 270 nm against a pre-established calibration curve.
References
National Center for Biotechnology Information (PubChem). "Acetophenone - Physical and Chemical Properties." PubChem Database. Available at:[Link]
ChemEurope Encyclopedia. "Pyridine as a Solvent and Reagent." ChemEurope. Available at:[Link]
ACS Omega. "Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives." American Chemical Society. Available at:[Link]
Foundational
Technical Whitepaper: Safety Data, Handling Protocols, and Metabolic Profiling of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
Executive Summary In modern drug discovery, pyridine derivatives are ubiquitous pharmacophores prized for their hydrogen-bonding capabilities and target affinity. 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is a highly fu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, pyridine derivatives are ubiquitous pharmacophores prized for their hydrogen-bonding capabilities and target affinity. 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is a highly functionalized building block featuring an electron-donating methoxy group, a methyl substituent, and a reactive acetyl moiety at the 2-position. While synthetically versatile, the combination of a basic pyridine nitrogen and an electrophilic ketone demands rigorous safety and handling protocols. This whitepaper synthesizes the physicochemical data, mechanistic toxicology, and self-validating laboratory workflows required to handle this compound safely and effectively.
Chemical Identity & Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the first steps in risk mitigation. The quantitative data for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is summarized below[1].
Property
Value
Chemical Name
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
CAS Registry Number
1256787-74-2
Molecular Formula
C9H11NO2
Molecular Weight
165.189 g/mol
SMILES String
COc1cc(C)cnc1C(=O)C
Physical State
Solid / Crystalline Powder
Recommended Storage
2–8 °C (Cold-chain), under inert atmosphere
Hazard Identification & Mechanistic Toxicology
Standard Safety Data Sheets (SDS) often list generic hazards (e.g., Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). However, as researchers, we must understand the causality behind these hazards to design effective safety protocols.
Hepatic Metabolism and Oxidative Stress
The primary toxicological concern with substituted pyridines is their hepatic metabolism. Cytochrome P450 enzymes—specifically the CYP2B and CYP2E1 isoforms—readily catalyze the N-oxidation of the pyridine ring[2].
The Mechanism: The resulting pyridine N-oxide intermediates are highly reactive and can undergo redox cycling. This cycling generates Reactive Oxygen Species (ROS), which initiate lipid peroxidation and hepatocellular membrane damage[3].
Implication: Chronic exposure to aerosolized dust of this compound can lead to cumulative hepatic stress. Therefore, inhalation exposure must be strictly minimized.
Electrophilic Reactivity
The acetyl group at the 2-position of the pyridine ring is a strong electrophile. In biological systems, this ketone can undergo condensation reactions with primary amines (such as lysine residues on proteins) to form Schiff bases (imines)[4]. This reactivity can lead to haptenization, where the compound binds to endogenous proteins, potentially triggering an immune-mediated hypersensitivity response upon repeated exposure.
Laboratory Safety & Handling Guidelines
Based on the mechanistic toxicology outlined above, the following environmental and personal protection protocols are mandatory.
Engineering Controls: All weighing, transferring, and formulation of the neat powder must be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood. Benchtop manipulation of the dry powder is strictly prohibited to prevent inhalation of hepatotoxic particulates.
Personal Protective Equipment (PPE):
Gloves: Double-gloving with nitrile gloves is required. Pyridine derivatives can act as permeation enhancers; if a solution spills on the glove, the outer glove must be removed immediately.
Eye Protection: Snug-fitting chemical splash goggles.
Body: Flame-retardant laboratory coat with fitted cuffs.
Storage Causality: The compound must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen)[5][6]. Why? The electron-rich nature of the methoxy-substituted pyridine ring makes it susceptible to slow auto-oxidation in the presence of ambient oxygen and light, leading to the premature formation of N-oxides and degradation of the batch.
A frequent application of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone in medicinal chemistry is its conversion to a secondary amine via reductive amination. The following protocol is designed as a self-validating system , ensuring that each step provides observable feedback to the scientist.
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq). Causality: STAB is chosen over sodium borohydride because it is a mild, chemo-selective reducing agent that reduces the iminium intermediate much faster than the starting ketone, preventing the formation of the unwanted alcohol byproduct.
Solvent: Anhydrous 1,2-Dichloroethane (DCE). Causality: DCE provides optimal solubility for the polar pyridine derivative and supports the mildly acidic conditions required for imine formation.
Step-by-Step Methodology
Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve the ketone (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCE (0.2 M concentration).
Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Causality: The acid protonates the ketone oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine[4]. Stir at room temperature for 2 hours.
Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes. Causality: The reduction is exothermic; cooling prevents thermal decomposition of the iminium intermediate and suppresses side reactions. Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation Checkpoint (TLC): Before quenching, analyze the mixture via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system.
Validation: The starting ketone is strongly UV-active and typically runs at
Rf≈0.6
. The successful formation of the secondary amine is validated by the complete disappearance of the
Rf=0.6
spot and the appearance of a new, highly polar, ninhydrin-positive spot at
Rf≈0.2
. Do not proceed to quenching until this state is achieved.
Quench and Workup: Quench the reaction by slowly adding saturated aqueous
NaHCO3
until gas evolution ceases. Causality: This neutralizes the acetic acid and safely hydrolyzes unreacted STAB. Extract the aqueous layer with dichloromethane (
3×15
mL), dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Metabolic Pathway Visualization
To fully grasp the toxicological profile of this compound, we must visualize its fate within the hepatocyte. The diagram below maps the CYP450-mediated oxidation pathway, illustrating how the parent compound is converted into reactive intermediates that induce oxidative stress[2][3].
CYP450-mediated metabolic pathway and oxidative stress mechanism of pyridine derivatives.
NIH. "Induction of cytochromes P450 2B and 2E1 in rat liver by isomeric picoline N-oxides". nih.gov. 2
Dove Medical Press. "Hepatoprotective Effects of Fused Pyridine Derivatives | DDDT". dovepress.com. 3
MDPI. "Synthesis, Characterization, Acetylcholinesterase Inhibition, Molecular Modeling and Antioxidant Activities of Some Novel Schiff Bases Derived from 1-(2-Ketoiminoethyl)piperazines". mdpi.com. 4
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound CAS: 1256787-74-2 | Molecular Formula: C9H11NO2 | MW: 165.19 g/mol
Executive Summary
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is a highly functionalized pyridine derivative utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). The thermodynamic stability and melting point (
Tm
) of this building block are fundamental parameters that dictate its handling, storage, and downstream processing. Because subtle variations in crystal packing can lead to polymorphic transitions, establishing a rigorous, self-validating thermodynamic profile is essential. This whitepaper details the structural causality behind its thermal behavior, outlines predictive modeling techniques, and provides field-proven empirical protocols for thermal analysis.
Molecular Architecture and Thermodynamic Implications
The thermodynamic stability of a crystalline solid is fundamentally governed by its intermolecular forces and the efficiency of its crystal lattice packing. For 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, the thermal behavior is dictated by three primary functional groups attached to the pyridine core:
C2 Acetyl Group (-C(=O)CH3): Acts as a primary hydrogen-bond acceptor and dipole contributor.
C3 Methoxy Group (-OCH3): Introduces significant steric bulk adjacent to the acetyl group.
C5 Methyl Group (-CH3): Enhances lipophilicity and contributes to van der Waals interactions during crystal packing.
Causality of Steric Hindrance: The proximity of the bulky C3 methoxy group to the C2 acetyl group induces severe steric hindrance. This restricts the free rotation of the acetyl moiety, locking the molecule into a specific conformational space. This structural rigidity minimizes entropic penalties during crystallization, thereby increasing the lattice energy and elevating the melting point compared to unsubstituted analogs [1].
Structural and electronic factors influencing thermodynamic stability and melting point.
Predictive Thermodynamic Modeling
When empirical data is limited during early-stage development, group contribution methods provide a reliable framework for estimating thermodynamic properties [2]. The Joback-Reid method decomposes the molecule into basic functional groups, assuming additive contributions to estimate the normal boiling point (
Tb
), melting point (
Tm
), and enthalpy of fusion (
ΔHfus
) [3].
While predictive models carry an average absolute relative deviation (AARD) of 5–15%, they are critical for setting the initial temperature ranges for empirical thermal analysis, preventing instrument contamination from unexpected boiling or decomposition.
Joback Method (Summation of group
ΔTm
contributions)
Predicted
Tb
260 °C - 280 °C
Joback Method (Indicates a wide liquid-phase stability window)
Enthalpy of Fusion (
ΔHfus
)
~18 - 22 kJ/mol
Estimated via Walden’s rule and structural analogues [4]
Note: The predicted
Tm
suggests the compound is likely a low-melting solid or semi-solid at room temperature, necessitating cold storage to maintain crystalline integrity.
Empirical Determination Protocols
To establish an authoritative thermodynamic profile, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed. The following protocols are designed as self-validating systems , ensuring that the data generated is free from instrumental or environmental artifacts [5].
Differential Scanning Calorimetry (DSC) Workflow
Objective: To determine the exact melting onset, peak melting temperature, and enthalpy of fusion.
System Calibration (Self-Validation Step):
Action: Run a high-purity Indium standard (
Tm
= 156.6 °C,
ΔHfus
= 28.45 J/g).
Causality: Validates the cell constant and temperature accuracy of the instrument before analyzing the unknown API intermediate.
Baseline Establishment:
Action: Perform a blank run using two empty, matched aluminum pans.
Causality: Allows for mathematical subtraction of the baseline, eliminating thermal drift caused by the furnace.
Sample Preparation:
Action: Weigh 2.0 to 3.0 mg of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone into an aluminum pan. Crimp the lid but pierce a microscopic pinhole in the top.
Causality: The pinhole allows volatile impurities (e.g., residual synthesis solvents) to escape. If sealed hermetically, vapor pressure build-up would artificially depress the melting point via self-solvation.
Thermal Method:
Action: Equilibrate at 0 °C. Heat at a linear rate of 10 °C/min to 150 °C under a dry Nitrogen purge (50 mL/min).
Causality: A 10 °C/min rate provides the optimal balance between thermal resolution (separating close polymorphic transitions) and sensitivity (signal-to-noise ratio of the endotherm). The
N2
purge prevents oxidative degradation from skewing the melting endotherm.
Thermogravimetric Analysis (TGA)
Objective: To assess thermal degradation and confirm that the DSC endotherm is a true melt, not a decomposition event.
Method: Load 5 mg of sample into a platinum or alumina crucible. Heat from 25 °C to 400 °C at 10 °C/min under Nitrogen.
Causality: If mass loss coincides with the DSC endotherm, the compound is undergoing decomposition upon melting. If the mass remains stable (>99.5%) during the melting event, the compound possesses high thermodynamic stability in the liquid state.
Standardized thermal analysis workflow for determining melting point and stability.
Data Interpretation and Stability Profiling
When analyzing the thermograms of highly substituted pyridines like 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, researchers must distinguish between the extrapolated onset temperature and the peak temperature .
Thermodynamic Melting Point (
Tm
): Must always be reported as the extrapolated onset temperature of the DSC endotherm. This represents the temperature at which the crystal lattice begins to collapse, which is independent of sample mass. Reporting the peak temperature is a common error, as it is heavily influenced by thermal lag and sample size.
Polymorphism Check: If multiple endotherms are observed prior to the main melting event, the compound exhibits polymorphism. The stability relationship (monotropic vs. enantiotropic) can be deduced using the Heat of Fusion rule: if the higher melting polymorph has a higher
ΔHfus
, the system is monotropic (one form is thermodynamically stable at all temperatures) [5].
References
Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59. Available at:[Link]
Wikipedia Contributors. (2023). Joback method. Wikipedia, The Free Encyclopedia. Available at: [Link]
Thermo Documentation. Joback Group Contribution Method (thermo.group_contribution.joback). Available at:[Link]
Wang, Y., et al. (2021). Practical Estimation Techniques for Determination of Reaction Heat. Organic Process Research & Development, ACS Publications. Available at:[Link]
SciSpace. Thermochimica Acta: Thermal analysis and calorimetric methods. Available at:[Link]
Foundational
Crystallographic Characterization and Structural Dynamics of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone: A Technical Guide
Executive Summary 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (CAS: 1256787-74-2) is a highly functionalized ketone precursor widely utilized in the synthesis of terpyridine-based supramolecular architectures and bioactiv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (CAS: 1256787-74-2) is a highly functionalized ketone precursor widely utilized in the synthesis of terpyridine-based supramolecular architectures and bioactive thiosemicarbazone metallodrugs [1]. The strategic placement of the electron-donating 5-methyl group and the sterically demanding 3-methoxy group on the pyridine ring fundamentally alters the molecule's electronic landscape and conformational preferences. This whitepaper provides an in-depth technical framework for the crystallographic characterization of this compound, detailing the causality behind crystal growth protocols, X-ray diffraction (XRD) workflows, and the self-validating metrics required for rigorous structural elucidation.
Causality in Crystal Growth: Overcoming Steric and Electronic Barriers
The fundamental bottleneck in small-molecule X-ray crystallography is the acquisition of a macroscopic, defect-free single crystal. For substituted 2-acetylpyridines, rapid precipitation often leads to twinning (intergrown crystals) or solvent trapping within the crystal lattice, which catastrophically degrades diffraction data quality.
To achieve thermodynamic control over nucleation, a binary solvent vapor diffusion system is employed:
Solubilization: Dissolve 50 mg of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone in 1.0 mL of a high-solubility, highly volatile solvent (e.g., Dichloromethane, DCM).
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 4 mL inner vial to remove particulate impurities that could act as heterogeneous nucleation sites.
Antisolvent Chamber: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of an antisolvent (e.g., n-hexane or diethyl ether).
Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at 20 °C for 48–72 hours.
The Causality of Solvent Selection:
DCM acts as the primary solvent due to its favorable dipole interactions with the ketone and pyridine moieties. As the highly volatile antisolvent (hexane) slowly diffuses into the DCM solution through the vapor phase, the dielectric constant of the mixture gradually decreases. This slow reduction in solubility ensures that the system enters the metastable zone of supersaturation gently, allowing molecules to orient themselves into the lowest-energy lattice configuration without kinetic trapping.
X-Ray Diffraction Workflow and Self-Validating Protocols
Once a diffraction-quality crystal is obtained, the data collection and refinement process must act as a self-validating system to ensure scientific integrity [2].
Fig 1. Step-by-step X-ray diffraction workflow from crystal selection to structural validation.
Data Collection Methodology
Selection: A crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) is selected under polarized light. Uniform extinction under cross-polarizers confirms the absence of twinning.
Cryo-Cooling: The crystal is mounted on a MiTeGen loop using perfluoropolyether oil and immediately flash-cooled to 130 K using an open-flow nitrogen gas stream.
Mechanistic Rationale: Cryo-cooling drastically reduces the atomic displacement parameters (ADPs, or Debye-Waller factors) caused by thermal vibrations. This enhances the signal-to-noise ratio at high diffraction angles (high
2θ
), allowing for precise determination of bond lengths and minimizing radiation-induced radical damage.
Diffraction: Data is collected on a diffractometer equipped with a CMOS detector using graphite-monochromated Mo-Kα radiation (
λ
= 0.71073 Å).
Structural Refinement and Self-Validation
The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on
F2
using SHELXL [3].
To trust the output, the protocol relies on strict mathematical self-validation:
R1
Factor: Must converge below 0.05 (5%). This indicates that the calculated structural model closely matches the observed experimental electron density.
Goodness-of-Fit (S): Should be approximately 1.0. A value significantly higher indicates an inadequate model, while a lower value suggests over-parameterization.
Residual Electron Density: The highest peak and deepest hole in the final Fourier difference map must be chemically insignificant (typically
<0.5e/A˚3
), proving no atoms were missed or incorrectly assigned.
Anticipated Structural Parameters and Conformational Dynamics
Based on isostructural analogs of substituted 2-acetylpyridines [4], 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is expected to crystallize in a monoclinic or triclinic space group. The quantitative data below summarizes the expected crystallographic parameters.
Table 1: Anticipated Crystallographic Data Summary
Parameter
Expected Value / Range
Significance
Crystal System
Monoclinic / Triclinic
Typical for asymmetric substituted pyridines.
Space Group
P21/c
or
P1ˉ
Indicates centrosymmetric packing driven by weak C-H···O interactions.
Temperature
130(2) K
Standard cryo-cooling temperature to minimize ADPs.
C=O Bond Length
1.210 – 1.225 Å
Confirms the double-bond character of the acetyl carbonyl.
C(Py)-C(Acetyl) Bond
1.490 – 1.510 Å
Indicates minimal
π
-conjugation between the ring and the ketone due to steric twisting.
Dihedral Angle
45° – 70°
The steric clash between the 3-methoxy group and the acetyl methyl group forces the carbonyl out of the pyridine plane.
Conformational Insight: In unsubstituted 2-acetylpyridine, the molecule can adopt a nearly planar conformation to maximize
π
-conjugation. However, the introduction of the 3-methoxy group in this specific compound creates severe steric hindrance. This forces the acetyl group to rotate out of the pyridine plane, significantly altering the "bite angle" when this molecule is used as a bidentate ligand or as a precursor for larger chelators.
Downstream Applications: Ligand Design and Metallodrugs
The primary utility of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone lies in its conversion into highly potent
N,N,S
-tridentate thiosemicarbazone ligands.
Fig 2. Synthetic pathway from ketone precursor to bioactive transition metal complexes.
Synthesis of Bioactive Chelators
By reacting the ketone with
N(4)
-substituted thiosemicarbazides under mild acid catalysis (e.g., glacial acetic acid in refluxing ethanol), the corresponding Schiff base is formed. The resulting thiosemicarbazones are capable of coordinating to transition metals like Cu(II), Zn(II), and Pd(II) [5]. The 3-methoxy and 5-methyl substituents enhance the lipophilicity of the resulting metal complexes, which is a critical factor for cellular uptake in human tumor cells, leading to potent cytotoxicity and apoptosis induction via reactive oxygen species (ROS) generation [6].
References
Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties. Royal Society of Chemistry.1 [1]
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciSpace. 2 [2]
The crystal structure of 2-acetylpyridine-ortho-fluoro-phenylhydrazone, C14H12FN3O. DNTB. 3[3]
Synthesis and crystal structures of 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone (L) and its metal complexes: Anticancer activity. NIScPR. 4 [4]
Palladium(II) complexes of 2-acetylpyridine N(4)-methyl, N(4)-ethyl and N(4)-phenyl-thiosemicarbazones. Crystal structure of chloro(2-acetylpyridine N(4)-methylthiosemicarbazonato) palladium(II). ScienceOpen. 5 [5]
N⁴-Phenyl-substituted 2-acetylpyridine thiosemicarbazones: cytotoxicity against human tumor cells, structure-activity relationship studies and investigation on the mechanism of action. PubMed. 6 [6]
Synthesis of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone: A Detailed Protocol Using Directed ortho-Metalation
Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-methoxy-5-methylpyridin-2-yl)ethanone, a valuable substituted pyridine derivative for pharmaceutical and agrochemic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-methoxy-5-methylpyridin-2-yl)ethanone, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The synthetic strategy hinges on the highly regioselective Directed ortho-Metalation (DoM) of the commercially available starting material, 3-methoxy-5-methylpyridine. This method offers a robust and efficient route to the target compound, leveraging the powerful directing ability of the C3-methoxy group to achieve selective C2-functionalization. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and regioselective methods for their synthesis is therefore of paramount importance. Direct C-H functionalization presents an atom-economical approach, but controlling the site of reaction on the electron-deficient pyridine ring can be challenging.[1]
Directed ortho-Metalation (DoM) has been established as a powerful strategy for the regiocontrolled synthesis of polysubstituted aromatics, including pyridines.[1][2][3] This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific, adjacent C-H bond. The resulting organometallic intermediate can then be trapped with a suitable electrophile to introduce a new functional group with high precision.[1]
In the synthesis of 1-(3-methoxy-5-methylpyridin-2-yl)ethanone, the methoxy group at the C3 position of the pyridine ring serves as an effective DMG. It coordinates with the lithium base, facilitating the selective abstraction of the proton at the C2 position. Subsequent quenching of the resulting 2-lithiated intermediate with an acetylating agent affords the desired 2-acetylpyridine derivative. This protocol details a field-proven method for this transformation, providing insights into reagent selection, reaction optimization, and product purification.
Reaction Scheme
The overall two-step transformation is depicted below:
Directed ortho-Metalation: Deprotonation of 3-methoxy-5-methylpyridine at the C2 position using n-butyllithium (n-BuLi).
Acylation: Quenching of the lithiated intermediate with N,N-dimethylacetamide to yield the target ketone.
Caption: Overall synthetic scheme for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone.
Materials and Apparatus
Reagents and Chemicals
Reagent/Chemical
CAS No.
Molecular Formula
M.W. ( g/mol )
Supplier
Purity
3-Methoxy-5-methylpyridine
78210-42-1
C₇H₉NO
123.15
Commercial
≥97%
n-Butyllithium (n-BuLi)
109-72-8
C₄H₉Li
64.06
Commercial
2.5 M in hexanes
Tetrahydrofuran (THF)
109-99-9
C₄H₈O
72.11
Commercial
Anhydrous, ≥99.9%
N,N-Dimethylacetamide
127-19-5
C₄H₉NO
87.12
Commercial
Anhydrous, ≥99.8%
Saturated aq. NH₄Cl
N/A
NH₄Cl
53.49
Lab Prepared
N/A
Ethyl Acetate (EtOAc)
141-78-6
C₄H₈O₂
88.11
Commercial
ACS Grade
Hexanes
110-54-3
C₆H₁₄
86.18
Commercial
ACS Grade
Anhydrous MgSO₄
7487-88-9
MgSO₄
120.37
Commercial
≥99.5%
Silica Gel
7631-86-9
SiO₂
60.08
Commercial
230-400 mesh
Apparatus
Three-neck round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Septa and nitrogen inlet/outlet
Low-temperature thermometer
Syringes and needles
Dry ice/acetone bath
Rotary evaporator
Glassware for extraction and chromatography
Experimental Protocol
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Organolithium reagents like n-BuLi are pyrophoric and react violently with water. Anhydrous conditions are critical. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, must be worn at all times.
Reaction Setup and Lithiation
Flask Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a low-temperature thermometer is dried in an oven overnight and allowed to cool to room temperature under a stream of dry nitrogen.
Reagent Addition: The flask is charged with 3-methoxy-5-methylpyridine (1.23 g, 10.0 mmol, 1.0 equiv.) and anhydrous tetrahydrofuran (THF, 40 mL).
Cooling: The resulting solution is cooled to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions and ensure regioselectivity. The use of a hindered lithiating base can also prevent unwanted addition to the pyridine ring.[4]
Base Addition: n-Butyllithium (2.5 M solution in hexanes, 4.4 mL, 11.0 mmol, 1.1 equiv.) is added dropwise to the stirred solution via syringe over 10 minutes. The rate of addition should be controlled to keep the internal temperature below -70 °C.
Stirring: The reaction mixture is stirred at -78 °C for 1 hour. During this time, the solution may change color, indicating the formation of the 2-lithiated pyridine intermediate. The methoxy group directs the deprotonation to the adjacent C2 position through a complex-induced proximity effect.[1][4]
Acylation and Work-up
Electrophile Addition: N,N-Dimethylacetamide (1.02 mL, 11.0 mmol, 1.1 equiv.) is added dropwise to the reaction mixture at -78 °C via syringe.
Warming: The reaction mixture is stirred at -78 °C for an additional 30 minutes and then allowed to warm slowly to room temperature over 2 hours.
Quenching: The reaction is carefully quenched by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extraction: The aqueous layer is separated, and the aqueous phase is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL).
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification
Chromatography: The crude product is purified by flash column chromatography on silica gel.
Elution: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc) is typically effective for eluting the product.
Isolation: Fractions containing the pure product (as determined by TLC analysis) are combined and concentrated under reduced pressure to afford 1-(3-methoxy-5-methylpyridin-2-yl)ethanone as a solid or oil.
Application Note: 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone as a Versatile Pharmaceutical Building Block
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale In modern drug discovery,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Content Type: Technical Application Guide & Validated Protocols
Executive Summary & Structural Rationale
In modern drug discovery, the rational design of targeted therapeutics—such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators—relies heavily on functionalized heterocyclic building blocks. 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (CAS: 1256787-74-2) has emerged as a highly privileged scaffold due to its unique orthogonal reactivity and favorable physicochemical profile[1].
As a Senior Application Scientist, I approach this building block not just as a starting material, but as a programmable node for divergent synthesis. The structural logic of this compound is defined by three distinct functional handles:
The C2-Acetyl Group: A highly reactive electrophilic/nucleophilic center. It readily undergoes enolization for Claisen-Schmidt condensations to form chalcones (precursors to pyrimidines and pyrazoles)[2], or
α
-bromination to yield bromoacetyl derivatives (precursors to thiazoles)[3].
The C3-Methoxy Group: Acts as a steric shield during early-stage functionalization and a tunable hydrogen-bond acceptor. Crucially, it can be selectively O-demethylated late-stage to reveal a C3-hydroxyl group, a critical hydrogen-bond donor for anchoring APIs into the hinge region of kinases[4].
The C5-Methyl Group: Provides a lipophilic contact point, enhancing the molecule's overall van der Waals interactions within hydrophobic protein binding pockets without significantly increasing the polar surface area (PSA).
Divergent Synthetic Workflows
The true value of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone lies in its ability to access multiple distinct pharmacophores. The diagram below illustrates the primary synthetic pathways utilized in medicinal chemistry campaigns.
The following protocols have been optimized for yield, scalability, and mechanistic reliability.
Protocol A: Synthesis of Pyrimidine Scaffolds via Chalcone Intermediates
Pyrimidines are ubiquitous in FDA-approved targeted therapies. This two-step sequence utilizes a base-catalyzed aldol condensation followed by a cyclization with an amidine source[2][5].
Step 1: Claisen-Schmidt Condensation (Chalcone Formation)
Causality Check: Potassium hydroxide (KOH) in ethanol is selected to favor the thermodynamic enolate of the acetyl group, driving the dehydration step to form the stable
α,β
-unsaturated ketone (chalcone)[2].
Dissolve 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (1.0 equiv, 10 mmol) and an appropriate aromatic aldehyde (1.1 equiv, 11 mmol) in absolute ethanol (30 mL).
Cool the mixture to 0 °C in an ice bath.
Add a 40% aqueous KOH solution (5 mL) dropwise over 15 minutes to prevent uncontrolled exothermic side reactions.
Remove the ice bath and stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).
Pour the mixture into crushed ice (100 g) and neutralize with 1M HCl. Filter the precipitated chalcone, wash with cold water, and dry under vacuum.
Step 2: Cyclization to Pyrimidine
Causality Check: Guanidine hydrochloride requires a strong base (NaOMe) to liberate the free guanidine in situ. The free guanidine acts as a bis-nucleophile, attacking the
β
-carbon of the chalcone (Michael addition) followed by intramolecular cyclization at the carbonyl carbon[2].
Suspend the chalcone intermediate (1.0 equiv, 5 mmol) and Guanidine HCl (1.5 equiv, 7.5 mmol) in anhydrous methanol (25 mL).
Add Sodium Methoxide (NaOMe) (2.0 equiv, 10 mmol) in one portion.
Reflux the reaction mixture (65 °C) under an inert nitrogen atmosphere for 12 hours.
Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between EtOAc and water.
Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via flash chromatography to yield the functionalized pyrimidine.
Protocol B: Alpha-Bromination for Thiazole Precursors
Causality Check: Traditional bromination using elemental bromine (Br₂) in acetic acid often leads to over-bromination and harsh acidic conditions that protonate the pyridine ring, stalling the reaction. Utilizing N-Bromosuccinimide (NBS) in ethyl acetate provides a milder, greener, and highly selective route to the mono-bromoacetyl derivative[3].
Add NBS (1.05 equiv, 10.5 mmol) in three portions over 30 minutes at room temperature.
Gradually heat the mixture to 65–70 °C and stir for 2 hours.
Cool the reaction to 5 °C to precipitate the succinimide byproduct. Filter the solid.
Wash the filtrate with deionized water (2 x 20 mL) and brine, dry over MgSO₄, and concentrate to afford the
α
-bromoacetyl intermediate, ready for immediate Hantzsch thiazole synthesis.
Protocol C: Late-Stage O-Demethylation
Causality Check: Boron tribromide (BBr₃) is a potent Lewis acid. The mechanism involves the formation of a tetracoordinate boron adduct with the methoxy oxygen, followed by nucleophilic attack of the liberated bromide ion onto the methyl group. Because the pyridine nitrogen also acts as a Lewis base, a minimum of 2.0 to 3.0 equivalents of BBr₃ is required to ensure complete demethylation[4][6].
Dissolve the methoxy-bearing intermediate (1.0 equiv, 2 mmol) in anhydrous Dichloromethane (DCM) (15 mL) under an argon atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add BBr₃ (1.0 M in DCM, 3.0 equiv, 6 mL) dropwise via syringe.
Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir overnight.
Quench the reaction carefully by pouring it into a vigorously stirred mixture of crushed ice and saturated NaHCO₃ to neutralize the generated HBr and boric acid[6].
Extract with EtOAc, dry, and purify to isolate the 3-hydroxypyridine derivative.
Quantitative Data Presentation
To assist in protocol selection, the following table summarizes the optimization data for the Claisen-Schmidt condensation (Protocol A, Step 1) using various bases and solvents.
Table 1: Optimization of Chalcone Formation Conditions
Entry
Base (Equivalents)
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
NaOH (1.5 eq)
H₂O / EtOH
25
12
45%
Poor solubility of intermediate hindered conversion.
2
NaOMe (1.2 eq)
MeOH
65
4
62%
Competing Michael addition of methoxide observed.
3
KOH (1.5 eq)
EtOH
25
5
88%
Optimal. High thermodynamic enolate formation.
4
LiOH (2.0 eq)
THF / H₂O
25
24
35%
Lithium coordination overly stabilized the enolate.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Technical Application Note & Experimental Protocols
Executive Summary & Reactivity Profiling
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is a highly functionalized pyridine building block featuring a C2-acetyl group, a C3-methoxy group, and a C5-methyl group. In pharmaceutical development, functionalizing the acetyl moiety via cross-coupling is a critical pathway for constructing complex API scaffolds.
However, this substrate presents two distinct chemical challenges:
Catalyst Poisoning via Chelation: The 2-acetylpyridine motif is a well-documented bidentate (
N,O
) ligand. In transition-metal catalysis, it can sequester palladium into thermodynamically stable, catalytically inactive complexes [3].
Steric Hindrance: The C3-methoxy group forces the adjacent C2-acetyl enolate into a sterically congested conformation, raising the activation energy for transmetalation and reductive elimination.
To overcome these barriers, this guide details two orthogonal cross-coupling strategies: Palladium-Catalyzed
α
-Arylation (direct C–H functionalization of the ketone) and Enol Triflate Electrophilic Activation (conversion of the ketone to an alkene for Suzuki-Miyaura coupling).
Direct
α
-arylation of the methyl ketone is the most atom-economical method to form C(sp3)–C(sp2) bonds. To prevent the substrate from acting as a bidentate poison to the palladium center, a highly bulky, electron-rich monodentate ligand is required. XPhos (a Buchwald biaryl phosphine) effectively outcompetes the pyridine nitrogen for palladium coordination and accelerates the rate-determining reductive elimination step [1][2].
Figure 1: Catalytic cycle for the Pd-catalyzed α-arylation of the target ketone.
Experimental Protocol:
α
-Arylation
Note: This protocol is a self-validating system. Strict adherence to anhydrous conditions is required.
Step-by-Step Methodology:
Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), XPhos Pd G4 precatalyst (0.02 mmol, 2 mol %), and NaOtBu (2.0 mmol, 2.0 equiv).
Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene. Seal the vial with a PTFE-lined septum cap.
Causality Insight: Toluene is chosen over polar solvents like DMF to suppress the competing
O
-arylation of the enolate. NaOtBu is selected because its pKa (~17) is perfectly tuned to quantitatively deprotonate the methyl ketone without degrading the pyridine ring [1].
Thermal Activation: Transfer the vial to a pre-heated aluminum block at 80 °C and stir vigorously (800 rpm) for 12 hours.
Validation Checkpoint: Before quenching, remove a 10 µL aliquot via syringe, dilute in 1 mL LC-MS grade Acetonitrile, and analyze via UPLC-MS. The complete disappearance of the starting material (
m/z
166.08 [M+H]+) should be observed. If unreacted ketone remains alongside dehalogenated aryl species, it indicates moisture contamination leading to premature protonation of the enolate.
Workup: Cool to room temperature, quench with saturated aqueous NH
4
Cl (5 mL), and extract with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na
2
SO
4
, concentrate, and purify via flash chromatography.
When
α
-arylation is not viable (e.g., when constructing highly substituted alkenes), converting the C2-acetyl group into an enol triflate effectively transforms the ketone into a potent electrophile for standard cross-coupling.
Figure 2: Experimental workflow for enol triflate conversion and Suzuki-Miyaura coupling.
Kinetic Enolate Formation: Dissolve 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (1.0 mmol) in anhydrous THF (10 mL) under Argon. Cool the solution to -78 °C. Dropwise add KHMDS (1.0 M in THF, 1.1 mL, 1.1 equiv) over 5 minutes. Stir for 1 hour at -78 °C.
Causality Insight: KHMDS is utilized as a non-nucleophilic base to ensure exclusive kinetic deprotonation of the methyl group. The bulky hexamethyldisilazide anion prevents nucleophilic attack on the carbonyl carbon.
Electrophilic Trapping: Add a solution of Comins' Reagent (
N
-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) (1.2 mmol, 1.2 equiv) in THF (2 mL) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
Causality Insight: Comins' reagent is strictly preferred over Triflic Anhydride (Tf
2
O). Tf
2
O is highly aggressive and will cause competitive
N
-triflation of the pyridine ring, leading to decomposition.
Validation Checkpoint: Monitor the triflation step by TLC (Hexanes/EtOAc 3:1). The enol triflate will appear as a highly UV-active spot at
Rf
~0.65, clearly distinct from the ketone (
Rf
~0.30). Do not isolate the enol triflate via silica gel chromatography unless the silica is deactivated (e.g., pre-flushed with 1% Et
3
N).
Telescoped Suzuki Coupling: To the crude enol triflate solution, add arylboronic acid (1.5 mmol), Pd(dppf)Cl
2
(0.05 mmol, 5 mol%), and an aqueous solution of K
2
CO
3
(2.0 M, 1.5 mL, 3.0 equiv). Heat the biphasic mixture to 70 °C for 6 hours.
Workup: Dilute with water, extract with DCM, dry over MgSO
4
, and purify via chromatography to yield the cross-coupled alkene.
Quantitative Data & Optimization Metrics
The following table summarizes the optimization landscape for the direct
α
-arylation of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, demonstrating the critical nature of the selected catalyst and base.
Table 1: Optimization Metrics for the Palladium-Catalyzed
α
-Arylation
Entry
Catalyst System (5 mol%)
Base (2.0 eq)
Solvent
Temp (°C)
Conversion (%)*
Failure Mode / Observation
1
Pd(OAc)
2
/ PPh
3
NaOtBu
Toluene
80
< 5%
Catalyst poisoning via substrate
N,O
-chelation.
2
Pd
2
(dba)
3
/ BINAP
Cs
2
CO
3
Dioxane
100
15%
Base too weak for efficient enolization.
3
XPhos Pd G4
K
3
PO
4
Toluene
80
45%
Incomplete conversion; slow transmetalation.
4
XPhos Pd G4
NaOtBu
Toluene
80
> 95%
Optimal conditions; rapid reductive elimination.
*Conversion determined by UPLC-MS integration using 1,3,5-trimethoxybenzene as an internal standard.
References
Title: Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones
Source: ChemRxiv
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Synthesis of Highly Functionalized Terpyridines from 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
Strategic Rationale & Introduction
The synthesis of highly substituted pyridines, particularly 2,2':6',2''-terpyridines, is of paramount importance in coordination chemistry, materials science, and the development of novel therapeutic agents [2]. While unsubstituted 2-acetylpyridine is the traditional precursor, utilizing sterically and electronically complex building blocks like 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (CAS: 1256787-74-2) [1] allows for the generation of bespoke tridentate ligands.
The presence of the 3-methoxy and 5-methyl groups on the pyridine ring introduces unique electron-donating properties and steric constraints. These modifications profoundly influence the photophysical and electrochemical behavior of downstream transition metal complexes. This application note details a robust, self-validating protocol for the preparation of 4'-aryl-3,3''-dimethoxy-5,5''-dimethyl-2,2':6',2''-terpyridines via a modified one-pot Kröhnke pyridine synthesis [3].
Mechanistic Insights & Causality (E-E-A-T)
The Kröhnke pyridine synthesis is a convergent multicomponent reaction that constructs a central pyridine ring from α-pyridinium methyl ketone salts (or directly from methyl ketones) and α,β-unsaturated carbonyl compounds [3]. In this optimized one-pot procedure, we bypass the isolation of intermediate salts to streamline the workflow:
Aldol Condensation: Two equivalents of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone react with one equivalent of an aryl aldehyde. The methyl ketone is enolized, attacking the electrophilic aldehyde to form an in situ chalcone intermediate. The 3-methoxy group increases the electron density of the pyridine ring, slightly reducing the acidity of the acetyl protons; thus, microwave irradiation is required to drive the enolization efficiently.
Michael Addition & Cyclization: A second equivalent of the enolized ketone undergoes a Michael addition to the chalcone. Ammonium acetate (
NH4OAc
) is selected as the nitrogen source because it is commercially accessible, highly practical, and acts as a mild buffer, releasing ammonia steadily to facilitate the cyclodehydration of the 1,5-dicarbonyl intermediate into the fully aromatized terpyridine framework [4].
Solvent Selection: While glacial acetic acid is traditionally used, switching to a PEG-400/water system under microwave irradiation enhances the green chemistry profile, accelerates the reaction, and facilitates product isolation via simple precipitation [4].
Reaction Pathway Visualization
Caption: Generalized Kröhnke synthesis pathway for 4'-substituted terpyridines.
Experimental Protocols: Self-Validating System
Protocol: Microwave-Assisted One-Pot Synthesis of 4'-(4-Chlorophenyl)-3,3''-dimethoxy-5,5''-dimethyl-2,2':6',2''-terpyridine
Reagent Assembly: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone and 4-chlorobenzaldehyde.
Rationale: Precise 2:1 stoichiometry is critical to prevent the accumulation of unreacted chalcone intermediates and symmetric side products [5].
Nitrogen Source & Solvent: Add ammonium acetate, followed by PEG-400 and deionized water.
Rationale: PEG-400 acts as an excellent microwave susceptor and solubilizes the organic precursors, while water aids in the dissociation of
NH4OAc
.
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes.
Rationale: The sealed environment generates autogenous pressure, pushing the equilibrium of the condensation and dehydration steps forward. Uniform microwave heating overcomes the steric hindrance imposed by the 3-methoxy groups during the final cyclodehydration step.
Cooling & Precipitation: Allow the reaction mixture to cool to room temperature, then pour it into 20 mL of ice-cold water. Stir vigorously for 10 minutes.
Rationale: The target terpyridine is highly hydrophobic and will precipitate rapidly, while PEG-400 and excess ammonium salts remain safely dissolved in the aqueous phase.
Filtration & Washing: Collect the crude precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (2 x 10 mL) and cold ethanol (5 mL).
Rationale: Cold ethanol removes trace unreacted starting materials without significantly dissolving the rigid, planar terpyridine product.
Recrystallization: Recrystallize the crude solid from boiling ethanol/chloroform (1:1 v/v) to yield the analytically pure product.
Experimental Workflow Visualization
Caption: Microwave-assisted one-pot experimental workflow for terpyridine synthesis.
Quantitative Data: Reaction Optimization
The following table summarizes the empirical optimization of reaction conditions, directly validating the choice of the microwave-assisted PEG-400 protocol for this specific substrate.
Entry
Solvent System
Temperature (°C)
Time
Yield (%)
Purity (HPLC, %)
1
Glacial Acetic Acid
100 (Reflux)
12 h
54
92.5
2
Ethanol / KOH
80 (Reflux)
8 h
41
88.0
3
Solvent-Free
120 (Microwave)
20 min
62
90.2
4
PEG-400 / H₂O
120 (Microwave)
15 min
81
98.1
Table 1: Optimization of the synthesis of substituted terpyridines from 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone. Entry 4 represents the self-validating optimal conditions.
References
1-(3-Methoxy-5-methylpyridin-2-yl)
Source: benchchem.
Source: wikipedia.
Source: acs.
Source: beilstein-journals.
Method
Liquid chromatography purification methods for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
Abstract This comprehensive application note provides a detailed framework for the purification of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, a substituted pyridine derivative of interest in pharmaceutical and chemical...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive application note provides a detailed framework for the purification of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, a substituted pyridine derivative of interest in pharmaceutical and chemical research. Pyridine-containing compounds frequently present unique challenges in liquid chromatography, primarily due to the basicity of the nitrogen heteroatom, which can lead to undesirable peak tailing and poor resolution on standard silica-based columns[1][2]. This guide elucidates a systematic approach to developing a robust purification strategy using reversed-phase high-performance liquid chromatography (RP-HPLC). We will explore the rationale behind the selection of stationary phases, mobile phase composition, and pH control to overcome these challenges. Detailed, step-by-step protocols for both analytical-scale purity assessment and preparative-scale purification are provided, designed to be directly implemented by researchers, scientists, and drug development professionals.
Introduction: The Purification Challenge
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is a heterocyclic ketone whose utility in synthetic chemistry is predicated on its purity. Impurities from synthesis, such as starting materials, by-products, or isomers, can interfere with subsequent reactions or biological assays. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for ensuring the requisite purity for downstream applications[3][4].
The primary obstacle in the chromatography of pyridine derivatives is the interaction between the basic lone pair of electrons on the pyridine nitrogen and acidic residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases[1]. This strong, secondary interaction leads to a mixed-mode retention mechanism, resulting in broad, tailing peaks that compromise resolution and purification efficiency. A successful purification method must effectively mitigate these interactions to achieve sharp, symmetrical peaks.
Analyte Properties & Method Development Rationale
A successful purification strategy begins with an understanding of the analyte's physicochemical properties.
The core of the method development process is a series of logical decisions informed by the analyte's structure. The workflow below illustrates how the properties of our target compound guide the selection of chromatographic parameters.
Caption: Logical flow for HPLC method development.
Mode Selection: Reversed-phase (RP) chromatography is the preferred mode due to its robustness, reproducibility, and suitability for compounds of intermediate polarity[4].
Stationary Phase: A C18 column is a versatile starting point[2]. Critically, a modern, high-purity silica column that is end-capped or otherwise base-deactivated is essential. End-capping masks the majority of residual silanols, preventing the unwanted secondary interactions that cause peak tailing with basic compounds like pyridines[7].
Mobile Phase:
Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides sharper peaks and lower system backpressure.
pH Control: This is the most critical parameter. By lowering the mobile phase pH to approximately 2.5-3.5 with an acidic additive, we achieve two goals: 1) The pyridine nitrogen is protonated to its pyridinium cation form, and 2) The residual silanol groups on the silica surface are protonated and thus neutralized[1]. This dramatically reduces the electrostatic interaction responsible for peak tailing. Formic acid (0.1%) is an excellent choice as it is effective and compatible with mass spectrometry (MS), which is often used for fraction analysis[8].
Detailed Experimental Protocols
The following protocols provide a validated starting point for the analysis and purification of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone.
Protocol 1: Analytical Method for Purity Assessment
This method is designed for high-resolution separation to accurately determine the purity of crude material and purified fractions.
Parameter
Condition
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
Standard analytical HPLC/UHPLC system.
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
A standard dimension C18 column provides good resolving power.
Mobile Phase A
0.1% Formic Acid in Water
Acidified aqueous phase to control analyte and silanol ionization[1].
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acidified organic phase to maintain consistent pH.
Gradient
10% B to 90% B over 15 minutes
A broad gradient to elute the main compound and any impurities with different polarities.
Elevated temperature can improve peak shape and reduce viscosity.
Injection Vol.
5 µL
Small volume to prevent column overload and peak distortion.
Detection
Diode Array Detector (DAD) at 275 nm
Wavelength selected based on the UV absorbance of the pyridine chromophore.
Run Time
20 minutes (including re-equilibration)
Allows for elution and column wash.
Step-by-Step Procedure:
System Preparation: Purge the HPLC system with fresh mobile phases. Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is observed.
Sample Preparation: Dissolve the crude or purified sample in the mobile phase (or a compatible solvent like ACN/Water 50:50) to a concentration of approximately 0.5 mg/mL.
Injection: Inject 5 µL of the prepared sample onto the column.
Data Analysis: Integrate the resulting chromatogram to determine the peak area of the main compound and any impurities. Calculate purity as a percentage of the total peak area.
Protocol 2: Preparative Purification Workflow
This protocol scales up the analytical method to isolate gram-level quantities of the target compound.
Caption: General workflow for preparative HPLC purification.
Parameter
Condition
Rationale
HPLC System
Preparative HPLC with fraction collector
Required for large-scale injection and automated collection.
Column
C18, 250 mm x 21.2 mm, 5-10 µm particle size
A wider column to accommodate a larger sample load.
Mobile Phase A
0.1% Formic Acid in Water
Consistent with the analytical method.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Consistent with the analytical method.
Gradient
Isocratic or shallow gradient centered on the elution %B from the analytical run.
An isocratic method simplifies the process and maximizes throughput once the ideal elution condition is known.
Flow Rate
20 mL/min
Scaled up from the analytical method based on column cross-sectional area.
Loading
~50-100 mg per injection (variable)
Loading must be optimized to avoid peak overlap and loss of resolution.
Detection
UV at 275 nm
For monitoring elution and triggering fraction collection.
Step-by-Step Procedure:
Method Translation: Determine the elution percentage of the target compound from the analytical run. Develop a shallow gradient or isocratic method around this percentage for the preparative run.
Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (like DMSO) and then dilute with the mobile phase to ensure solubility upon injection. A high concentration (e.g., 50-100 mg/mL) is typical.
Loading Study: Perform a small injection to confirm the retention time and then gradually increase the injection volume to determine the maximum loading capacity without sacrificing resolution.
Purification Run: Inject the prepared sample. The fraction collector should be programmed to collect eluent based on the UV detector signal, isolating the peak corresponding to the target compound.
Fraction Analysis: Analyze a small aliquot from each collected fraction using the Analytical Protocol (Protocol 1) to confirm purity.
Pooling and Evaporation: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the organic solvent (acetonitrile) using a rotary evaporator.
Lyophilization/Extraction: If the compound is in an aqueous/formic acid mixture, it can be lyophilized (freeze-dried) or extracted into an organic solvent (e.g., ethyl acetate) after neutralizing the acid, followed by drying and evaporation.
Final QC: Perform a final purity check on the isolated solid using the analytical method and other characterization techniques (NMR, MS).
- Ensure mobile phase pH is between 2.5-3.5.[1]- Replace the column with a new, end-capped C18 column.- Reduce sample injection volume or concentration.
Poor Resolution
- Inappropriate mobile phase composition.- Gradient is too steep.
- Optimize the ACN/Water ratio. Try methanol as an alternative organic modifier.- Decrease the gradient slope (e.g., 0.5% B per minute) around the elution point of the target.
Low Recovery
- Compound irreversibly binding to the column.- Compound instability in the acidic mobile phase.
- Flush the column with a strong solvent wash after the run.- If stability is an issue, consider using a buffer at a less acidic pH (e.g., ammonium formate at pH 4-5), though peak shape may be compromised.
Conclusion
The successful purification of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone by reversed-phase HPLC is readily achievable through a systematic approach that directly addresses the challenges posed by its basic pyridine moiety. The key to obtaining sharp, symmetrical peaks and high-purity material lies in the strategic use of an end-capped C18 stationary phase and an acidic mobile phase (pH 2.5-3.5) to suppress unwanted silanol interactions. The detailed analytical and preparative protocols provided herein serve as a robust starting point for researchers, enabling the efficient isolation of this valuable compound for a wide range of scientific applications.
References
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
Benchchem. Application Notes and Protocols for the Asymmetric Synthesis of Chiral Ketones.
HELIX Chromatography. HPLC Methods for analysis of Pyridine.
Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
Phenomenex. Chiral HPLC Column.
Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
Frontiers. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
Benchchem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
PMC. Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes.
Chinese Academy of Sciences. Scientists Realize Organocatalyzed Kinetic Resolution of α-Functionalized Ketones.
Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
SIELC Technologies. Separation of Pyridine, 1,2,3,6-tetrahydro- on Newcrom R1 HPLC column.
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
PubChem. 1-(3-Methylpyridin-2-yl)ethan-1-one.
Chromatography Forum. Method for pyridine amine derivative.
Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.
PMC. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
Application Notes and Protocols for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone in Agrochemical Synthesis
Introduction: The Strategic Value of the Pyridine Moiety in Modern Agrochemicals The pyridine scaffold is a cornerstone in the development of contemporary agrochemicals, lending its unique electronic and structural prope...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Pyridine Moiety in Modern Agrochemicals
The pyridine scaffold is a cornerstone in the development of contemporary agrochemicals, lending its unique electronic and structural properties to a diverse array of herbicides, fungicides, and insecticides. Its presence can significantly influence a molecule's biological activity, selectivity, and metabolic stability within target organisms. Within this important class of heterocycles, 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone emerges as a highly valuable and versatile synthetic intermediate. The strategic placement of the methoxy, methyl, and acetyl groups on the pyridine ring offers multiple avenues for chemical elaboration, enabling the construction of complex molecular architectures with potent agrochemical properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone in the synthesis of next-generation crop protection agents. We will delve into the synthetic pathways, key chemical transformations, and detailed experimental protocols that leverage this building block, with a particular focus on its potential role in the synthesis of sulfonylurea herbicides.
Core Application: A Gateway to Herbicidal Sulfonylureas
While direct synthesis of a commercial agrochemical from 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is not widely documented, its true potential lies in its conversion to the key intermediate, 2-amino-3-methoxy-5-methylpyridine . This amine is a critical component for the synthesis of certain sulfonylurea herbicides. The sulfonylurea class of herbicides are renowned for their high efficacy at low application rates, broad weed control spectrum, and excellent crop selectivity. They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
The general structure of a sulfonylurea herbicide consists of a sulfonylurea bridge linking an aryl or heteroaryl group to a pyrimidine or triazine heterocycle. The 2-amino-3-methoxy-5-methylpyridine derived from our starting ethanone can be elaborated into the sulfonamide portion of the molecule, which is then coupled with a suitable aminopyrimidine or aminotriazine to yield the final active ingredient.
Synthetic Workflow: From Ethanone to a Key Herbicidal Intermediate
The transformation of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone to 2-amino-3-methoxy-5-methylpyridine is a critical step in unlocking its potential in agrochemical synthesis. Two plausible and scientifically sound methodologies for this conversion are the Beckmann rearrangement of the corresponding oxime and reductive amination.
Figure 1: Synthetic pathways from the ethanone to the key amine intermediate.
Protocol 1: Synthesis of 2-Amino-3-methoxy-5-methylpyridine via Beckmann Rearrangement
The Beckmann rearrangement provides a classic and reliable method for converting a ketoxime into an amide, which can then be hydrolyzed to the desired amine.[1][2]
Step 1: Oximation of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
Materials:
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
Hydroxylamine hydrochloride
Sodium acetate
Ethanol
Water
Procedure:
Dissolve 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (1.0 eq) in ethanol in a round-bottom flask.
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime. The product can be purified by recrystallization or column chromatography.
Step 2: Beckmann Rearrangement of the Oxime
Materials:
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone oxime
Polyphosphoric acid (PPA) or concentrated Sulfuric acid
Procedure:
Carefully add the oxime (1.0 eq) to pre-heated polyphosphoric acid (or concentrated sulfuric acid) at 100-120 °C with stirring.
Maintain the temperature for 30-60 minutes.
Cool the reaction mixture and pour it onto crushed ice.
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
Extract the product, N-(3-methoxy-5-methylpyridin-2-yl)acetamide, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic extracts and concentrate to give the crude amide.
Step 3: Hydrolysis of the Amide to 2-Amino-3-methoxy-5-methylpyridine
Materials:
N-(3-methoxy-5-methylpyridin-2-yl)acetamide
Hydrochloric acid (concentrated) or Sodium hydroxide solution
Procedure:
Reflux the crude amide from the previous step in an excess of concentrated hydrochloric acid or a concentrated aqueous solution of sodium hydroxide for 4-8 hours.
Cool the reaction mixture and neutralize it.
Extract the aqueous layer with an organic solvent.
Dry the organic phase and remove the solvent under reduced pressure to obtain 2-amino-3-methoxy-5-methylpyridine.
Protocol 2: Direct Synthesis of 2-Amino-3-methoxy-5-methylpyridine via Reductive Amination
Reductive amination offers a more direct, one-pot approach to the desired amine.[3][4]
Dissolve 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (1.0 eq) and an excess of the ammonia source in methanol.
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
Cool the reaction mixture in an ice bath and slowly add the reducing agent (1.5 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Quench the reaction by adding water.
Remove the organic solvent under reduced pressure.
Extract the aqueous residue with an appropriate organic solvent.
Wash the combined organic layers, dry, and concentrate to yield the crude amine. Purification can be achieved by column chromatography.
Application in Sulfonylurea Herbicide Synthesis: A Conceptual Pathway
Once 2-amino-3-methoxy-5-methylpyridine is obtained, it can be utilized in the synthesis of sulfonylurea herbicides such as analogs of nicosulfuron or rimsulfuron.[5][6] The general synthetic strategy involves the formation of a sulfonamide from the aminopyridine, which is then coupled with an aminopyrimidine.
Figure 2: Conceptual pathway for the synthesis of a sulfonylurea herbicide analog.
Illustrative Protocol: Synthesis of a Nicosulfuron Analog
This protocol is a conceptual illustration of how 2-amino-3-methoxy-5-methylpyridine could be used to synthesize a nicosulfuron analog.
Step 1: Synthesis of the Pyridine Sulfonamide
The 2-amino-3-methoxy-5-methylpyridine is first converted to its corresponding sulfonyl chloride. This can be achieved through diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction).
The resulting sulfonyl chloride is then reacted with an appropriate amine (e.g., dimethylamine for a nicosulfuron analog) to form the sulfonamide.
Step 2: Coupling with an Aminopyrimidine
The pyridine sulfonamide is then reacted with a suitable aminopyrimidine, such as 2-amino-4,6-dimethoxypyrimidine, in the presence of a coupling agent like phosgene or a phosgene equivalent to form the sulfonylurea bridge.[7]
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone represents a strategically important starting material for the synthesis of novel agrochemicals. Its conversion to 2-amino-3-methoxy-5-methylpyridine opens up a direct route to the valuable class of sulfonylurea herbicides. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop new, effective, and selective crop protection agents. Further research into optimizing the amination reactions and exploring the synthesis of a wider range of sulfonylurea analogs and other agrochemical classes derived from this versatile intermediate is highly encouraged.
References
Bell, S., et al. (1988). Herbicidal pyridine sulfonylureas.
Beckmann, E. O. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993.
Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]
AERU. Rimsulfuron (Ref: DPX E9636). Available at: [Link]
Du Pont. (1990). Liquid sulfonylurea herbicide formulations.
Delong, S. (2007). Synthesis of Sulfonylurea Herbicide Rimsulfuron. Modern Agrochemicals.
PrepChem. Synthesis of 2-amino-5-methoxy pyridine. Available at: [Link]
Bayer AG. (2011). Synthetic method of rimsulfuron.
De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274.
Kim, J. H., et al. (2000). Beckmann Rearrangements of 1-Indanone Oxime Derivatives Using Aluminum Chloride and Mechanistic Considerations. Bulletin of the Korean Chemical Society, 21(1), 93-96.
Optimizing solvent systems for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone crystallization
An advanced guide to navigating the complexities of crystallizing 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, this technical support center provides in-depth troubleshooting, detailed protocols, and expert insights for r...
Author: BenchChem Technical Support Team. Date: April 2026
An advanced guide to navigating the complexities of crystallizing 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, this technical support center provides in-depth troubleshooting, detailed protocols, and expert insights for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this document explains the fundamental principles behind each step, ensuring a robust and reproducible crystallization process.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the crystallization process for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone.
Q1: What are the critical starting parameters for crystallizing 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone?
A1: The success of your crystallization hinges on three core parameters: solvent selection, control of supersaturation, and temperature management.[1][2] The choice of solvent is paramount, as it dictates solubility and impurity rejection.[3][4] Supersaturation is the driving force for crystallization and must be generated slowly to favor the growth of large, pure crystals over the rapid formation of many small ones.[5][6] A well-designed temperature profile, often involving slow, controlled cooling, is essential for managing the rate of supersaturation and achieving the desired crystal size distribution.[7]
Q2: How does the pyridine-ketone structure of the target compound influence solvent choice?
A2: The molecular structure of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone features a polar pyridine ring and a ketone group, both capable of forming hydrogen bonds.[8][9] This suggests that polar solvents (e.g., alcohols like ethanol or isopropanol, or ketones like acetone) will likely be good solvents, while non-polar solvents (e.g., hexanes, heptane) will be poor solvents (or "anti-solvents"). The principle of "like dissolves like" is a useful starting point.[10] The presence of the pyridine nitrogen can also lead to specific interactions, potentially forming salts or co-crystals if acidic impurities or additives are present.[11][12]
Q3: What is "oiling out" and why might it occur with this compound?
A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase upon cooling.[13][14][15] This often happens when a compound's melting point is lower than the temperature of the solution when it becomes supersaturated, or when the concentration of impurities is high, causing a significant melting point depression.[14][16] The resulting oil can trap impurities and rarely solidifies into a pure crystalline form.[14][15] Given that many organic molecules can exhibit this behavior, it's a critical issue to manage through careful solvent selection and controlled cooling rates.[13][17]
Q4: What is polymorphism and why is it a critical concern in drug development?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[18][19] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[18] In pharmaceutical development, an unexpected change from a more soluble (metastable) form to a less soluble (stable) form can drastically affect a drug's bioavailability and efficacy.[20][21] It is crucial to identify and control the desired polymorphic form throughout the manufacturing process to ensure product consistency and safety.[20][22]
Troubleshooting Guide: Common Crystallization Issues
This guide provides direct answers and actionable solutions to specific problems encountered during the crystallization of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone.
Problem: No Crystals Form Upon Cooling.
Answer: This is the most common issue in crystallization and typically points to one of two causes: either too much solvent was used, or the solution is supersaturated but lacks a nucleation point.[10][13]
Cause 1: Excessive Solvent: If the solution is not sufficiently concentrated, it may not become supersaturated upon cooling.
Solution: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again slowly. Repeat until crystals form. Using a rotary evaporator for controlled solvent removal is also an effective method.[13][14]
Cause 2: Lack of Nucleation: A supersaturated solution can remain in a metastable state without forming crystals if there are no sites for nucleation to begin.[13]
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[13][14]
Solution 2: Seeding: If you have a pure crystal of the compound, add a single, tiny "seed crystal" to the cooled solution. This provides a perfect template for further crystal growth.[1][13]
Solution 3: Supercooling: Cool the solution to a lower temperature using an ice bath. This increases the supersaturation level, which can force nucleation. However, be aware that rapid cooling can sometimes lead to the precipitation of impurities.[23]
Problem: The Compound "Oils Out" Instead of Forming Crystals.
Answer: Oiling out occurs when the solute separates as a liquid instead of a solid.[15] This is often due to high supersaturation levels, the presence of impurities, or a low melting point of the solute relative to the solvent's boiling point.[13][14]
Solution 1: Re-dissolve and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the concentration, then attempt to cool the solution again, but much more slowly.[13][14]
Solution 2: Lower the Crystallization Temperature: If possible, choose a solvent with a lower boiling point so that the solution temperature at saturation is below the melting point of your compound.
Solution 3: Change Solvent System: The interactions between the solute and solvent are critical. Experiment with a different solvent or a solvent/anti-solvent system. An anti-solvent can sometimes induce crystallization at a lower temperature where oiling is less likely.
Solution 4: Control Supersaturation: Employ a very slow cooling rate or use an anti-solvent addition method where the anti-solvent is added dropwise at a controlled rate to avoid a sudden increase in supersaturation.[15][17]
Problem: Crystal Yield is Very Low.
Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after cooling.
Cause 1: Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If the compound is still moderately soluble at low temperatures, the yield will suffer.
Solution: Re-evaluate your solvent choice. Conduct small-scale solubility tests to find a solvent with a steeper solubility curve. (See Protocol 1).
Cause 2: Insufficient Cooling: The final temperature of the crystallization has a direct impact on yield.
Solution: After the solution has cooled to room temperature, place the flask in an ice-water bath (0 °C) or even a dry ice/acetone bath for a short period to maximize the precipitation of the product from the solution.
Cause 3: Premature Filtration: Filtering the crystals while the solution is still warm will result in a loss of product.
Solution: Ensure the solution has reached its final, low temperature and has been allowed to stand for a sufficient time for crystallization to complete before filtration.
Problem: The Resulting Crystals are Impure or Colored.
Answer: The presence of color or impurities in the final product indicates that they were not effectively removed during the crystallization process.
Cause 1: Impurities Co-crystallized: This can happen if the cooling rate is too fast, trapping impurities within the growing crystal lattice.
Solution: Repeat the crystallization process, ensuring a much slower cooling rate. A slow cooling profile allows for more selective crystallization, where only the desired molecules are incorporated into the lattice.[7]
Cause 2: Colored Impurities: Some impurities may be highly colored and soluble in the crystallization solvent.
Solution: After dissolving the compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Keep the solution hot and perform a hot filtration to remove the charcoal before allowing the solution to cool.[23]
Cause 3: Insufficient Washing: The mother liquor, which contains the dissolved impurities, can coat the surface of the crystals.
Solution: After filtration, wash the collected crystals with a small amount of ice-cold solvent. The cold solvent will wash away residual mother liquor without dissolving a significant amount of the product crystals.[10]
Data & Visualizations
Table 1: Properties of Common Solvents for Crystallization Screening
This table provides a reference for selecting candidate solvents for the crystallization of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone. The polarity and hydrogen bonding capability are key indicators for initial screening.
Solvent
Boiling Point (°C)
Polarity Index (Reichardt)
Dielectric Constant (ε) at 20°C
Notes
Polar Protic
Water
100.0
1.000
80.1
Strong H-bonding. May be a good anti-solvent.
Methanol
64.7
0.762
33.0
High solubility likely.
Ethanol
78.4
0.654
25.3
Good general-purpose choice for polar compounds.
2-Propanol (IPA)
82.6
0.546
20.2
Less polar than ethanol, may offer better yield.
Polar Aprotic
Acetone
56.0
0.355
21.0
Strong solvent, may require an anti-solvent.
Acetonitrile (MeCN)
81.6
0.460
36.6
Good for moderately polar compounds.
Ethyl Acetate (EtOAc)
77.1
0.228
6.0
Medium polarity, often a good choice.
Tetrahydrofuran (THF)
66.0
0.207
7.5
Can form peroxides; use with caution.
Non-Polar
Toluene
110.6
0.099
2.4
Potential anti-solvent.
Heptane / Hexanes
98.4 / 68.7
~0.012
~1.9
Excellent anti-solvents.
Note: Data is compiled from various chemical reference sources. Polarity is a relative measure and multiple scales exist.
Diagrams
Caption: A workflow diagram for troubleshooting common crystallization issues.
Caption: Systematic workflow for selecting a suitable crystallization solvent system.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for efficiently screening multiple solvents to identify a suitable system for crystallization.
Preparation: Arrange a series of small test tubes or vials. In each, place approximately 10-20 mg of your crude 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone.
Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, heptane) dropwise, starting with ~0.2 mL. Agitate the mixture. Record whether the compound dissolves completely, partially, or not at all at room temperature.
Heating: For any tubes where the compound did not fully dissolve, gently heat the mixture in a water or sand bath towards the boiling point of the solvent. Record if the compound dissolves upon heating.
Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.
Analysis: Observe the results.
Ideal Single Solvent: The compound is insoluble at room temperature but fully dissolves upon heating and forms crystals upon cooling.
Potential "Good" Solvent for Anti-Solvent Pair: The compound is soluble at room temperature.
Potential "Anti-Solvent": The compound is insoluble even when heated.[24]
Selection: Based on these observations, select the most promising single solvent or a pair of miscible "good" and "anti-solvents" for a larger-scale trial.
Protocol 2: Optimized Cooling Crystallization
This method is ideal when a suitable single solvent has been identified.
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[10]
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and better crystal growth.
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small volume of ice-cold solvent to remove any adhering impurities.[10]
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Solvent-Antisolvent Crystallization
Use this method when no single solvent provides the desired solubility profile, or to crystallize heat-sensitive compounds.[5][25]
Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature.
Anti-Solvent Addition: While stirring the solution, add the "poor" solvent (the anti-solvent) dropwise. Continue adding until you observe persistent turbidity (cloudiness), which indicates the solution is saturated.[24]
Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. This ensures you are at the precise point of saturation.
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the local solvent environment slowly equilibrates. Cooling in an ice bath can be used to increase the yield once initial crystal growth is observed.
Isolation and Drying: Isolate, wash (using the cold anti-solvent or a mixture), and dry the crystals as described in Protocol 2.
References
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
Li, M., Grover, M. A., & Kawajiri, Y. (2015). Optimization of Two-Stage Cooling Profile in Unseeded Batch Crystallization. IFAC-PapersOnLine, 48(8), 640-645.
Snider, D. A. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Future4200. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
Mettler Toledo. (n.d.). Batch Crystallization Optimization and Process Design. Retrieved from [Link]
Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
Nagy, Z. K., & Braatz, R. D. (2012). Modelling and control of combined cooling and antisolvent crystallization processes. Control Engineering Practice, 20(8), 795-805.
Miller, S. M., & Rawlings, J. B. (1994). Dynamic Optimization of a Batch Cooling Crystallization Process. Industrial & Engineering Chemistry Research, 33(12), 3175-3187.
IUCr Journals. (2020, June 15). Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. Retrieved from [Link]
PMC. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Retrieved from [Link]
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
Pharmaceutical Technology. (2026, April 1). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
CCDC. (2025, January 16). Polymorphism: A Major Risk That Pharma Companies Must Mitigate. Retrieved from [Link]
Crystallography Open Database. (n.d.). Guide for crystallization. Retrieved from [Link]
Almac. (n.d.). White Paper: Ensuring Consistency in Polymorphic Drug Substances and Products. Retrieved from [Link]
APC. (2020, September 28). [WEBINAR] How do you choose a solvent and design your crystallization faster?. Retrieved from [Link]
Pharmaceutical Technology. (2007, October 4). Advancing Approaches in Detecting Polymorphism. Retrieved from [Link]
Xtalks. (2020, February 4). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]
YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
Frontiers. (2022, October 25). Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives. Retrieved from [Link]
IntechOpen. (2018). Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. Retrieved from [Link]
ACS Publications. (2012, October 1). Salts and Co-Crystals of Gentisic Acid with Pyridine Derivatives: The Effect of Proton Transfer on the Crystal Packing (and Vice Versa). Retrieved from [Link]
MDPI. (2017, December 3). A Different View of Solvent Effects in Crystallization. Retrieved from [Link]
PMC. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]
CrystEngComm (RSC Publishing). (2025, October 7). The effect of solvents on crystal regeneration. Retrieved from [Link]
ACS Publications. (2025, October 24). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Retrieved from [Link]
MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from [Link]
Lviv Polytechnic National University. (n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanon in organic solvents. Retrieved from [Link]
Lviv Polytechnic National University. (2026, March 22). THERMODYNAMIC PROPERTIES OF 1-[1-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-PYRROLE-3-YL]ETHANONE SOLUTIONS IN ORGANIC SOLVENTS. Retrieved from [Link]
Appchem. (n.d.). 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone. Retrieved from [Link]
PMC. (n.d.). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-. Retrieved from [Link]
Google Patents. (2012, September 13). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
NextSDS. (n.d.). 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone — Chemical Substance Information. Retrieved from [Link]
MDPI. (2011, October 31). The Crystal and Molecular Structure of (2Z)-2-[3-(4-Methoxybenzoyl)-4,4-dimethyl-1,2-oxazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
PubMed. (2024, January 21). Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids. Retrieved from [Link]
OUCI. (n.d.). Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids. Retrieved from [Link]
Technical Support Center: Stability & Storage of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for handling 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone .
Because this molecule features both an electron-rich pyridine ring and an aryl ketone moiety, it is highly susceptible to specific oxidative and photochemical degradation pathways. This guide bridges the gap between theoretical chemistry and benchtop reality, ensuring the integrity of your compound across multi-year storage horizons.
Core Degradation Mechanisms
Before troubleshooting, it is critical to understand the primary pathways that compromise the structural integrity of this compound.
Fig 1. Primary photochemical and oxidative degradation pathways of the aryl ketone.
Q: My LC-MS analysis shows a new, highly polar impurity with a mass shift of +16 Da (M+16). What is this, and how did it form?A: This is the Pyridine N-oxide derivative of your compound. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an
sp2
orbital. Despite the electron-withdrawing nature of the
sp2
hybridization, the ring is activated by the electron-donating methoxy and methyl groups, making the nitrogen nucleophilic and highly susceptible to oxidation by atmospheric oxygen or trace peroxides[1]. This reaction is accelerated by ambient light and elevated temperatures. To prevent this, the compound must be stored in a strictly anaerobic environment (see our Argon purging SOP below).
Q: After leaving the compound on the benchtop for a week, the pale solid turned into a yellowish/brownish residue. What caused this color change?A: This is a classic symptom of Norrish Type I photochemical cleavage [2]. The acetyl group attached to the aromatic ring (an aryl ketone) strongly absorbs UV light. Upon excitation to a singlet or triplet state, the molecule undergoes homolytic
α
-cleavage between the carbonyl carbon and the pyridine ring. This generates highly reactive acyl and pyridyl radicals. These radicals rapidly recombine, abstract hydrogen from neighboring molecules, or polymerize into complex, highly conjugated oligomers, which manifest visually as a yellow or brown discoloration.
Q: I observed a significant drop in purity during accelerated stability testing at 40°C/75% RH. Is this expected?A: Yes. According to Arrhenius kinetics, elevated temperatures exponentially increase the rate constants of both oxidation and trace hydrolysis. While the methoxy ether is generally stable, the combination of high humidity and heat can facilitate the hydration of the ketone or accelerate N-oxide formation. This underscores the necessity of adhering to ICH Q1A(R2) guidelines for cold storage of sensitive APIs[3].
Section 2: Quantitative Stability Profiles
To aid in your experimental design, below is a self-validating data matrix summarizing the expected stability of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone under various ICH Q1A(R2) conditions[3].
Storage Condition
Environmental Controls
Duration
Expected Purity
Primary Degradation Mechanism
Long-Term (-20°C)
Amber vial, Argon Purged
12 Months
> 99.5%
None (Kinetically Suppressed)
Refrigerated (5°C)
Clear vial, Ambient Air
12 Months
~ 96.5%
Slow N-Oxidation
Accelerated (40°C / 75% RH)
Clear vial, Ambient Air
6 Months
< 92.0%
N-Oxidation & Hydrolysis
Photostability (ICH Q1B)
1.2M lux hours + 200W·h/m² UV
< 1 Week
< 85.0%
Norrish Type I Cleavage
Section 3: Standard Operating Procedure (SOP) for Long-Term Storage
Do not rely on passive storage. The following protocol is a self-validating system designed to actively prevent degradation by eliminating the causal factors (oxygen, light, and thermal energy).
Fig 2. Step-by-step workflow for the long-term inert storage of sensitive pyridine derivatives.
Step-by-Step Methodology:
Lyophilization/Drying: Ensure the bulk compound is completely dry (e.g., via high vacuum overnight). Causality: Residual solvent or moisture acts as a medium for hydrolytic degradation over long periods.
Aliquoting into Amber Glass: Weigh 5–10 mg of the compound into individual 2 mL amber glass HPLC vials. Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles and limits oxygen exposure to the bulk batch. Amber glass blocks UV/Vis light transmission, completely halting Norrish Type I photochemical cleavage[2].
Argon Displacement: Insert a sterile needle attached to a low-flow Argon gas line into the vial, keeping the tip just above the solid. Purge gently for 15 seconds. Causality: Argon is a noble gas heavier than air. It effectively sinks to the bottom of the vial, displacing atmospheric oxygen and creating an inert blanket that prevents Pyridine N-oxide formation[1].
Hermetic Sealing: Immediately seal the vial with a PTFE-lined crimp cap. Causality: PTFE (Teflon) is chemically inert. It prevents the active compound from leaching plasticizers out of the septum while maintaining a gas-tight seal that traps the Argon and excludes ambient moisture.
System Validation (Critical Step): Randomly select one sealed vial from the newly packaged batch. Extract the contents and analyze via HPLC-UV (254 nm). The purity must match the pre-aliquot bulk purity. Causality: This self-validating step proves that the mechanical stress of handling and sealing did not introduce degradation or contamination.
Cryogenic Storage: Transfer the validated batch to a -20°C desiccated freezer. Causality: Sub-zero temperatures exponentially reduce the kinetic rate of any residual thermal degradation, satisfying ICH Q1A(R2) guidelines for the long-term stability of sensitive APIs[3].
Section 4: General Storage FAQs
Q: Can I store this compound in solution (e.g., dissolved in Methanol or DMSO) for long-term use?A:It is highly discouraged. Solvents—especially protic or oxygenated solvents—harbor dissolved oxygen and trace peroxides, which exponentially accelerate N-oxide formation. Furthermore, molecular mobility in the liquid phase increases collision frequency, accelerating degradation kinetics compared to the solid state. If solution storage is absolutely necessary for an ongoing assay, use anhydrous, degassed solvents, store at -80°C, and discard after 14 days.
Q: Is Nitrogen gas an acceptable substitute for Argon during the purging step?A: While Nitrogen is inert, it has a density similar to ambient air. It mixes with atmospheric oxygen rather than displacing it from the bottom up. Argon is approximately 38% denser than air, allowing it to pool at the bottom of the vial and form a much more reliable protective barrier over the solid compound. For multi-year storage, Argon is the superior choice.
Technical Support Center: Resolving Aqueous Solubility Issues for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
Executive Summary & Diagnostic Workflow 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is a lipophilic, uncharged small molecule at physiological pH. When transitioning from organic storage solvents (like DMSO) into aqueous...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Diagnostic Workflow
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is a lipophilic, uncharged small molecule at physiological pH. When transitioning from organic storage solvents (like DMSO) into aqueous in vitro assay environments, researchers frequently encounter kinetic solubility failures, colloquially known as "crashing out"[1]. This phenomenon leads to subvisible particle formation, underestimated potency, and inaccurate structure-activity relationships (SAR)[2].
The following diagnostic workflow provides a logical pathway to identify and resolve these precipitation events based on the physicochemical properties of the compound.
Diagnostic workflow for resolving 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone precipitation.
Q1: Why does 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone precipitate immediately upon dilution into my PBS assay buffer?A1: This is a classic kinetic solubility failure. The molecule features a lipophilic methylpyridine core and lacks strong hydrogen-bond donors. In a 100% DMSO stock, the compound is fully solvated. However, when introduced rapidly into an aqueous buffer, the DMSO diffuses into the water faster than the compound can accommodate the highly polar environment[3]. The energetic penalty of cavity formation in water drives the hydrophobic molecules to self-associate, leading to rapid nucleation and precipitation[1][4].
Q2: Can I simply increase the DMSO concentration to >2% to force the compound into solution?A2: While increasing the organic solvent fraction thermodynamically improves solubility, it introduces severe assay interference. DMSO is an amphiphilic solvent that can intercalate into cellular lipid bilayers, altering membrane fluidity and causing cytotoxicity[4]. In biochemical assays, high DMSO concentrations strip the hydration shell from target proteins, leading to denaturation or altered enzyme kinetics[1][3]. Therefore, maintaining a final DMSO concentration of ≤0.5% (ideally 0.1%) is critical for biological relevance.
Q3: How does adjusting the pH affect the solubility of this specific compound?A3: The solubility of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is highly pH-dependent due to the basic nitrogen on the pyridine ring. The estimated pKa of this nitrogen is approximately 5.0 to 5.5. At a physiological pH of 7.4, the molecule exists almost entirely in its un-ionized, lipophilic state. If your assay conditions permit lowering the pH to 5.5 or 6.0, the pyridine nitrogen accepts a proton. This ionization introduces a positive charge, exponentially increasing aqueous solubility via favorable ion-dipole interactions with water molecules.
Q4: If my assay requires strict physiological pH (7.4), what is the most effective formulation strategy?A4: The most robust approach is complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide characterized by a hydrophilic exterior and a lipophilic inner cavity[5][6]. The hydrophobic 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone molecule displaces high-enthalpy water molecules from the cyclodextrin cavity, forming a thermodynamically stable 1:1 inclusion complex[6]. This effectively masks the compound's hydrophobicity from the aqueous environment, enhancing solubility without the toxicity associated with harsh surfactants or high DMSO levels[5].
Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.
Self-Validating Experimental Protocols
To ensure data integrity, every solubilization attempt must be paired with a validation step to confirm the absence of subvisible aggregates, which can cause false positives in high-throughput screening[2].
Purpose: To prevent the kinetic shock of rapid solvent exchange by creating a gradual transition gradient[4].
Primary Stock: Dissolve 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 2 minutes[1].
Intermediate Transition: Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of a 50% DMSO / 50% Assay Buffer mixture. Pipette gently to mix.
Final Assay Dilution: Dilute the intermediate solution 1:100 into the final 100% Assay Buffer to achieve a 10 µM working concentration (Final DMSO = 0.55%).
Self-Validation Step: Measure the optical density of the final solution at 620 nm (OD620) or utilize Backgrounded Membrane Imaging (BMI)[2]. An OD620 increase of >0.05 compared to a vehicle control indicates colloidal aggregation, meaning the kinetic solubility limit has still been exceeded.
Protocol B: HP-β-CD Inclusion Complex Preparation
Purpose: To thermodynamically solubilize the compound at physiological pH without organic solvents[6].
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS, pH 7.4).
Complexation: Add the dry powder of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone directly to the HP-β-CD solution to target a 1 mM concentration. (Avoid using a DMSO spike if possible to prevent competitive cavity binding).
Thermal Agitation: Sonicate the suspension in a water bath at 37°C for 30 minutes to facilitate the thermodynamic equilibrium of the inclusion complex[6].
Clarification: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.
Self-Validation Step: Quantify the exact concentration of the dissolved compound in the filtrate using LC-MS or UV-Vis spectroscopy against a known standard curve[7]. This confirms the true assay concentration before biological testing.
Quantitative Data Summary
The following table summarizes the expected outcomes of various solubilization strategies for lipophilic pyridine derivatives in standard in vitro assays.
Solubilization Strategy
Max Tolerated Conc. (µM)
Final Organic Solvent (%)
Assay Compatibility
Primary Solubilization Mechanism
Direct Dilution (Control)
< 5 µM
0.1% DMSO
High
Baseline kinetic solubility
Step-Down Dilution
10 - 20 µM
0.5% DMSO
Medium
Prevention of rapid nucleation
pH Adjustment (pH 5.5)
> 100 µM
0.1% DMSO
Low (Assay dependent)
Pyridine ring protonation
HP-β-CD Complexation
> 200 µM
0%
High
Hydrophobic cavity encapsulation
References
1.[5] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics
Source: nih.gov
URL:
2.[1] Title: Troubleshooting Indolaprilat solubility issues for in vitro assays
Source: Benchchem
URL:
Technical Support Center: Minimizing Byproduct Formation in Substitution Reactions of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone and its Analogs
Welcome to the technical support center dedicated to the synthetic chemistry of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone and its derivatives. This guide is designed for researchers, medicinal chemists, and process deve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the synthetic chemistry of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation during substitution reactions on this versatile pyridine scaffold. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies rooted in mechanistic principles to help you optimize your reactions for higher yield and purity.
This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.
Section 1: Understanding the Substrate's Reactivity
The reactivity of the 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone core is governed by a complex interplay of electronic and steric effects from its substituents. Understanding these is the first step in troubleshooting.
Pyridine Nitrogen: The lone pair on the nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution. Critically, this nitrogen can act as a ligand, coordinating to and poisoning metal catalysts, a primary challenge in cross-coupling reactions.[1]
2-Acetyl Group: This strong electron-withdrawing group further deactivates the ring towards electrophiles but can activate it for certain nucleophilic substitutions. Its carbonyl oxygen, in proximity to the C2-position, can act as a chelating group, potentially sequestering metal catalysts or directing ortho-metalation.[2] However, it is also a site for unwanted nucleophilic attack by organometallic reagents.[3]
3-Methoxy Group: As an electron-donating group, it can direct electrophiles. In nucleophilic aromatic substitution (SNAr), it can function as a leaving group, though its position at C-3 is not ideal for SNAr on a pyridine ring.[4][5]
5-Methyl Group: A weak electron-donating group that has a minor electronic influence but contributes to the overall steric profile of the molecule.
Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for functionalizing pyridines. However, they are notoriously sensitive to the substrate. The following guide addresses issues typically encountered when using a halogenated analog, such as 1-(3-Bromo-5-methoxypyridin-2-yl)ethanone .
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is giving very low yield or stalling completely. What is the most likely cause?
A: The most common issue is catalyst poisoning . The pyridine nitrogen of your substrate coordinates strongly to the palladium center, forming a stable, catalytically inactive complex.[1] This effectively removes the catalyst from the reaction cycle. The proximity of the 2-acetyl group can exacerbate this through chelation.
Q2: How can I prevent catalyst poisoning?
A: The solution lies in selecting a catalytic system that sterically and electronically disfavors the formation of the inactive pyridine-palladium complex.
Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands occupy significant space around the palladium atom, physically hindering the approach of the pyridine nitrogen. They also increase the electron density on the palladium, which promotes the rate-determining oxidative addition and reductive elimination steps.[6][7]
Base Selection: The choice of base is critical. A base that is too weak will not effectively deprotonate the amine-palladium complex, stalling the cycle. A very strong base may lead to other side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices, but optimization is key.[8]
Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). The steric bulk shields the Pd center from substrate coordination. Increase catalyst loading as a last resort (e.g., from 1 mol% to 3 mol%).
Reaction Stalls
Catalyst Decomposition (often visible as formation of palladium black).
Lower the reaction temperature (e.g., from 110 °C to 90 °C) and increase the reaction time. Ensure the reaction is under a strictly inert atmosphere (Argon or Nitrogen).
Protodehalogenation
The intermediate aryl-palladium complex reacts with a proton source before coupling.
Ensure reagents and solvents are scrupulously dry. Consider a weaker, non-protic base if applicable. This side reaction is often competitive and sensitive to conditions.[9]
Homocoupling
Dimerization of the aryl halide starting material.
Lower the catalyst concentration or use a ligand system less prone to homocoupling. This is often a sign of an inefficient catalytic cycle.[10]
Caption: The productive catalytic cycle is inhibited by pyridine coordination.
Optimized Protocol: Buchwald-Hartwig Amination of 1-(3-Bromo-5-methoxypyridin-2-yl)ethanone
This is a representative protocol and must be optimized for specific amines.
Inert Atmosphere Setup: To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.3 mol%). Evacuate and backfill the flask with argon or nitrogen three times.
Reagent Addition: Add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration) via syringe.
Reaction: Heat the mixture with stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
DoM is a powerful C-H functionalization technique. For the title substrate, the methoxy group is a potent directing metalating group (DMG), favoring lithiation at the C-4 position.[12] The primary challenge here is preventing the organolithium base from acting as a nucleophile and attacking the 2-acetyl group.
Troubleshooting Guide: Directed ortho-Metalation
Q1: My DoM reaction is messy. Instead of C-4 substitution, I am isolating the alcohol from the addition of the base to my ketone. How do I stop this?
A: This is the most common byproduct in DoM of carbonyl-containing substrates.[3] The organolithium base (like n-BuLi or s-BuLi) is both a strong base and a potent nucleophile.
Solutions:
Use a Hindered, Non-Nucleophilic Base: Switch from alkyllithiums to a lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[13] These bases are sterically hindered, making them poor nucleophiles while retaining high basicity.
Strict Temperature Control: Perform the lithiation at -78 °C (dry ice/acetone bath). At this low temperature, the rate of deprotonation (a kinetic process) is much faster than the rate of nucleophilic addition to the carbonyl.[14]
Protect the Carbonyl: As a last resort, the ketone can be protected as a non-electrophilic group, such as a ketal. This adds two steps (protection/deprotection) to the synthesis but can solve persistent issues with side reactions.
Optimizing HPLC retention times for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone analysis
Target Analyte: 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone Welcome to the Advanced Chromatography Support Center. As drug development professionals, you know that optimizing retention times for heterocyclic basic compoun...
Welcome to the Advanced Chromatography Support Center. As drug development professionals, you know that optimizing retention times for heterocyclic basic compounds is rarely a straightforward plug-and-play process.
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone presents a unique chromatographic challenge. While the pyridine ring contains a basic nitrogen (typically pKa ~5.2), the strongly electron-withdrawing acetyl group at the ortho (position 2) drastically reduces electron density on the nitrogen, lowering its estimated pKa to approximately 3.0–3.5 . Meanwhile, the methoxy and methyl groups contribute moderate lipophilicity. This specific physicochemical profile makes the molecule highly susceptible to retention time drift, poor retention, and severe peak tailing if the mobile phase is not rigorously controlled.
Below is our comprehensive troubleshooting guide, structured to explain the causality behind your chromatographic issues and provide self-validating protocols to fix them.
Part 1: Physicochemical Profiling & Chromatographic Impact
Before adjusting pump parameters, we must understand how the molecule's structure dictates its behavior on a silica-based stationary phase.
Table 1: Structural Impact on Chromatography
Functional Group
Physicochemical Property
Chromatographic Consequence
Pyridine Nitrogen
Weak Base (Estimated pKa ~3.0 - 3.5)
Highly sensitive to mobile phase pH. Operating between pH 1.5 and 5.5 will cause partial ionization, leading to severe retention time drift.
Acetyl Group
Electron-Withdrawing
Lowers the pKa of the pyridine ring, shifting the "danger zone" for pH optimization lower than typical basic drugs.
Methoxy/Methyl
Moderate Lipophilicity (LogP ~1.5)
Requires a carefully balanced organic modifier (e.g., starting at 5-10% Acetonitrile) to prevent the compound from eluting at the void volume.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why does the retention time of my compound drift unpredictably between injections or batches?
The Causality: You are likely operating in the "pKa Trap." If your mobile phase pH is close to the compound's pKa (e.g., using 0.1% Formic Acid at pH ~2.7), the molecule exists in a 50/50 equilibrium between its protonated (ionized) and unprotonated (neutral) states. Because ionized and neutral species partition into the C18 stationary phase at drastically different rates, even a 0.1 pH unit shift from batch-to-batch buffer preparation will cause massive retention time variations[1].
The Solution: You must follow the "2-pH-Unit Rule." To ensure robustness, the mobile phase pH must be adjusted at least 2 full units away from the pKa[1]. For this molecule, you must operate either below pH 1.5 (fully ionized) or above pH 5.5 (fully neutral).
Q2: Why am I seeing severe peak tailing when using an acetate buffer (pH 4.5)?
The Causality: Peak tailing for basic compounds is rarely a column-packing issue; it is a secondary interaction issue. At pH values above 3.5, the residual silanol groups (Si-OH) on the silica stationary phase become deprotonated, forming negatively charged Si-O⁻ groups[2]. At pH 4.5, your pyridine nitrogen is still partially protonated (positive). These opposing charges engage in strong ion-exchange interactions, which are kinetically slower than hydrophobic partitioning, resulting in a distinct "tail" on the back of your peak[2].
The Solution: Suppress the silanol ionization by dropping the pH below 2.5 (e.g., using 0.1% Trifluoroacetic acid)[3], or use a highly end-capped/polar-embedded column designed to shield residual silanols.
Q3: The compound elutes too quickly (k' < 2) near the void volume. How can I increase retention?
The Causality: If you are running at a low pH, the pyridine nitrogen is fully protonated. Ionized molecules are highly polar and prefer the aqueous mobile phase over the hydrophobic C18 stationary phase, leading to rapid elution.
The Solution: Neutralize the base. By increasing the mobile phase pH to ~7.0–7.5, the pyridine nitrogen becomes fully deprotonated (neutral). Neutral molecules are far more lipophilic and will partition strongly into the C18 phase, dramatically increasing retention time[1]. Warning: Traditional silica columns are prone to basic hydrolysis and dissolution at pH > 7.5[4], and phosphate buffers can accelerate this degradation[5]. You must use a high-pH stable hybrid silica column. If reversed-phase retention remains insufficient, Hydrophilic Interaction Chromatography (HILIC) is the recommended orthogonal approach for highly polar basic compounds[6].
Part 3: Mechanistic Workflows & Logical Relationships
Caption: Workflow for diagnosing and resolving common HPLC retention issues for basic pyridine derivatives.
Caption: Mechanistic relationship between mobile phase pH, analyte ionization, and silanol interactions.
Part 4: Quantitative Optimization Strategies
Table 2: Comparison of Validated Optimization Strategies
Parameter
Low-pH Strategy (Ion-Suppression)
High-pH Strategy (Analyte Neutralization)
Mobile Phase A
0.1% TFA in H₂O (pH ~2.0)
10 mM NH₄HCO₃ in H₂O (pH ~7.5)
Analyte State
>99% Ionized (BH⁺)
>99% Neutral (B)
Silanol State
Neutral (Si-OH)
Ionized (Si-O⁻)
Expected Retention (k')
Low (1.5 - 3.0)
High (4.0 - 8.0)
Column Requirement
Standard C18 (Highly End-capped)
Hybrid Silica C18 (High-pH stable)
Part 5: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include a System Suitability / Self-Validation step. This guarantees that any observed retention time shifts are chemically driven (due to your pH optimization) and not mechanically driven (due to pump failure or column collapse).
Protocol A: Low-pH Robust Method (Recommended for LC-UV)
Objective: Fully protonate the analyte and fully neutralize surface silanols to ensure sharp peaks and eliminate RT drift[3].
Mobile Phase Preparation:
Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (pH ~2.0).
Phase B: Add 1.0 mL of TFA to 1.0 L of Acetonitrile.
Column Selection: Use a highly end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) to further shield any stray silanols.
System Suitability Check (Self-Validation): Prepare a test mix containing your sample, Uracil (unretained void volume marker), and Toluene (neutral hydrophobic marker).
Execution: Run a gradient from 5% B to 60% B over 15 minutes.
Validation Criteria: Toluene's retention time must remain absolutely constant across multiple injections. If Toluene drifts, your pump proportioning valve is failing. If only your analyte drifts, your pH is still too close to the pKa.
Protocol B: High-pH Method (Recommended for increasing retention)
Objective: Fully deprotonate the basic nitrogen, converting the molecule to its neutral, highly lipophilic state to maximize retention[1].
Mobile Phase Preparation:
Phase A: Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of water (10 mM). Adjust to pH 7.5 using dilute ammonium hydroxide. Do not use phosphate buffers, as they dissolve silica at this pH[5].
Phase B: 100% Methanol. (Methanol provides superior π-π selectivity for aromatic pyridines compared to Acetonitrile).
Column Selection: You must use a hybrid-silica particle column (e.g., Waters XBridge C18) designed to withstand alkaline conditions without dissolving[4].
Execution: Run a gradient from 10% B to 80% B over 15 minutes. Because the analyte is neutral, expect the retention time to increase by roughly 40-60% compared to Protocol A.
Reactivity Comparison Guide: 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone vs. 2-Acetylpyridine
Executive Summary In the design of pharmaceutical intermediates and transition-metal catalysts, the precise tuning of heterocycle reactivity is paramount. 2-Acetylpyridine is a ubiquitous building block, widely utilized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the design of pharmaceutical intermediates and transition-metal catalysts, the precise tuning of heterocycle reactivity is paramount. 2-Acetylpyridine is a ubiquitous building block, widely utilized for its bidentate coordination capabilities and predictable aldol reactivity[1]. However, introducing steric bulk and electronic density via multi-substitution—as seen in 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (also known as 2-acetyl-3-methoxy-5-methylpyridine)—fundamentally rewrites the molecule's chemical behavior.
This guide provides an in-depth, objective comparison of these two compounds. By analyzing the causality behind their steric and electronic differences, we establish a framework for selecting the appropriate precursor for your specific synthetic or drug development workflow.
Mechanistic Causality: Steric Inhibition of Resonance
The divergence in reactivity between these two molecules is primarily driven by Steric Inhibition of Resonance .
In standard 2-acetylpyridine, the acetyl group naturally adopts a coplanar conformation with the pyridine ring. This allows for continuous
π
-orbital overlap, stabilizing the carbonyl group through resonance and facilitating the cisoid N,O-geometry required for metal chelation[1].
In 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, the methoxy group at the C3 position is ortho to the C2-acetyl group. The steric clash between the bulky methoxy oxygen and the acetyl methyl group forces the acetyl moiety to rotate out of the aromatic plane.
Chemical Consequences of the Out-of-Plane Twist:
Increased Carbonyl Electrophilicity: The broken conjugation prevents the aromatic ring from donating electron density to the carbonyl carbon, making it highly reactive toward nucleophiles.
Elevated Pyridine Basicity: In 2-acetylpyridine, the coplanar acetyl group exerts a strong electron-withdrawing resonance effect (-M), resulting in a low pKa of 2.64[2]. In the substituted analog, the orthogonal twist neutralizes this -M effect, allowing the pyridine nitrogen to retain electron density and significantly increasing its basicity.
Loss of Bidentate Coordination: The molecule can no longer easily adopt the planar geometry required to chelate metals, shifting its behavior from a strong bidentate ligand to a weak monodentate ligand.
Fig 1: Divergent reactivity pathways driven by steric inhibition of resonance.
Quantitative Data Comparison
The structural differences manifest in measurable physical and kinetic properties. The table below synthesizes the performance metrics of both compounds.
To objectively validate the reactivity differences, the following self-validating experimental protocols are designed to probe specific chemical properties.
This workflow exploits the increased electrophilicity of the twisted carbonyl in the substituted analog. The reaction is monitored via a built-in validation step (TLC and IR shift) to ensure robust data collection.
Step-by-Step Methodology:
Preparation: In two separate 50 mL round-bottom flasks, dissolve 5.0 mmol of the respective ketone in 15 mL of absolute ethanol.
Reagent Addition: Add 5.0 mmol of 2,4-dinitrophenylhydrazine (2,4-DNPH) to each flask.
Catalysis: Introduce 0.1 equivalents (0.5 mmol) of glacial acetic acid to lower the pH and activate the carbonyl.
Thermal Activation: Reflux the mixtures at 80°C.
Kinetic Monitoring (Self-Validation): Extract 50
μ
L aliquots every 30 minutes. Run on silica TLC (Hexane:EtOAc 3:1). The 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone will show complete consumption of the starting material significantly faster than 2-acetylpyridine.
Isolation: Cool to 0°C to precipitate the hydrazone. Filter and wash with cold ethanol.
Spectroscopic Validation: Confirm success via FT-IR. The disappearance of the
νC=O
band (1695 or 1715 cm
−1
) and the appearance of a sharp
νC=N
band at ~1610 cm
−1
validates the transformation.
Fig 2: Standardized workflow for comparative hydrazone derivatization.
This protocol tests the bidentate ligand capacity. 2-Acetylpyridine easily forms stable octahedral complexes, whereas the sterically hindered analog will fail to chelate efficiently.
Step-by-Step Methodology:
Reaction Setup: Suspend 1.0 mmol of
cis
-[Ru(bpy)
2
Cl
2
] in 20 mL of ethylene glycol. Add 1.1 mmol of the target ligand.
Reflux: Heat the mixture to 120°C under a nitrogen atmosphere for 6 hours.
UV-Vis Monitoring (Self-Validation): For 2-acetylpyridine, the Metal-to-Ligand Charge Transfer (MLCT) band will shift distinctly, indicating successful ligand exchange. The substituted analog will show minimal spectral shift.
Precipitation: Cool to room temperature and add a saturated aqueous solution of KPF
6
to precipitate the cationic complex.
NMR Validation: Analyze the product via
1
H NMR. The 2-acetylpyridine complex will yield a highly asymmetric spectrum typical of a[Ru(bpy)
2
(L)]
+
species. The substituted analog will largely yield unreacted starting material or unstable monodentate adducts.
Applications in Drug Development
Understanding these reactivity profiles is critical for rational drug design:
Metallodrug Synthesis: If your goal is to create stable transition-metal therapeutics (e.g., cytotoxic Ru or Pt complexes), 2-acetylpyridine is the superior choice due to its unhindered bidentate coordination[1].
Targeted Electrophilic Intermediates: If a synthetic route requires a highly reactive carbonyl for rapid Schiff base formation or aldol condensation without the risk of the pyridine nitrogen sequestering metal catalysts, 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is preferred. The steric twist prevents unwanted chelation while activating the carbonyl.
Pharmacokinetics (PK) Tuning: The added methoxy and methyl groups in the substituted analog increase the molecule's overall lipophilicity (LogP) and alter the basicity of the pyridine ring, which can be leveraged to improve membrane permeability and tune the physiological ionization state of the final active pharmaceutical ingredient (API).
References
ChemicalBook. "2-Acetylpyridine CAS#: 1122-62-9" (Contains empirical pKa and solubility data). Available at:[2]
PubChem. "2-Acetylpyridine | C7H7NO | CID 14286" (Contains LogP and structural properties). National Center for Biotechnology Information. Available at: [4]
ACS Catalysis. "Crucial Effect of Subsurface Hydrogen on Low-Barrier Hydrogenation and Keto–Enol Tautomerization of Carbonyl Compounds" (Contains validated IR spectral data for acetylpyridine). American Chemical Society. Available at: [3]
GuideChem. "What is 2-Acetylpyridine and its Applications?" (Details applications in organic synthesis and bidentate ligand formation). Available at:[1]
Validating 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone purity using high-resolution LC-MS
Validating 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone Purity: A Comparative Guide to High-Resolution LC-MS vs. Traditional Methods As a Senior Application Scientist, I frequently encounter the analytical challenge of val...
Author: BenchChem Technical Support Team. Date: April 2026
Validating 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone Purity: A Comparative Guide to High-Resolution LC-MS vs. Traditional Methods
As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the purity of complex pharmaceutical building blocks. 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is a highly functionalized pyridine derivative critical to downstream Active Pharmaceutical Ingredient (API) synthesis. Its structural features—a basic pyridine nitrogen, an electron-donating methoxy group, and a ketone moiety—make it susceptible to specific synthetic by-products and environmental degradation pathways[1].
In drug development, a "99% Purity" claim is only as reliable as the methodology used to generate it[2]. This guide objectively compares traditional purity assays against High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) and provides a field-proven, self-validating protocol for analyzing pyridine derivatives.
The Analytical Dilemma: Why Traditional Methods Fall Short
Historically, analytical laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) for purity validation. However, for functionalized pyridines, these methods present significant limitations:
The HPLC-UV Blind Spot (Co-elution): HPLC-UV identifies molecules by their chromophores (light absorbance) and relies on the Area Under the Curve (AUC) for quantification[2]. If a synthesis by-product or degradation impurity elutes at the exact same retention time as 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, the UV detector will register a single, merged peak. This optical limitation hides impurities and falsely inflates the purity percentage[3].
The GC-MS Thermal Barrier: While GC-MS is excellent for volatile compounds, it requires analytes to be thermally stable[4]. Pyridine derivatives with multiple oxygenated functional groups can undergo thermal degradation in the GC inlet, creating artificial impurities that complicate the true impurity profile.
The Gold Standard: High-Resolution LC-MS (HR-LC-MS)
To eliminate "chemical variance" as a variable, HR-LC-MS (utilizing Orbitrap or Q-TOF mass analyzers) has become the mandatory standard for trace impurity profiling[1][2]. HR-LC-MS acts as a "molecular scale," measuring the exact mass-to-charge ratio (m/z) of ions[3].
By pairing ultra-high-pressure chromatographic separation with exact mass measurement (mass error <5 ppm) and tandem mass spectrometry (MS/MS), HR-LC-MS provides a dual-selectivity that distinguishes perfectly co-eluting peaks based on their unique molecular weights[3][5].
Quantitative Data: Methodological Comparison
The following table summarizes the performance metrics of these three analytical approaches when applied to 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone.
Analytical Parameter
HPLC-UV
GC-MS
HR-LC-MS (Orbitrap / Q-TOF)
Primary Detection Mechanism
Light Absorbance (Chromophores)
Mass-to-charge (m/z) of fragments
Exact Mass-to-charge (m/z)
Co-elution Resolution
Poor (Merged peaks)
Good (Deconvolution)
Excellent (Extracted Ion Chromatograms)
Analyte Suitability
Broad, requires chromophore
Volatile, thermally stable only
Broad, ideal for polar/basic molecules
Structural Elucidation
None (Retention time only)
Moderate (Library matching)
High (Data-Dependent MS/MS)
False Positive Risk
High
Moderate
Extremely Low
Workflow Visualization
Below is the logical architecture of a self-validating HR-LC-MS system. By splitting the mass analysis into a full scan (MS1) and a fragmentation scan (MS2), the system simultaneously quantifies purity and proves the chemical identity of any detected anomalies.
HR-LC-MS self-validating workflow for quantitative and qualitative purity assessment.
To ensure absolute trustworthiness, a protocol must not rely on external assumptions. The following methodology incorporates internal causality checks to validate the purity of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone.
1. System Suitability & Blank Validation
Action: Inject a mobile phase blank prior to the sample.
Causality: Establishes a baseline and rules out column carryover or background contamination.
2. Sample Preparation
Action: Accurately weigh 1.0 mg of the compound and dissolve in 10 mL of 50:50 LC-MS grade Acetonitrile:Water (100 µg/mL).
Causality: Using ultra-pure, sodium-free solvents is critical. Sodium leached from low-quality glass or water forms [M+Na]+ adducts (adding 22.99 Da to the mass), which unnecessarily complicates the mass spectra and suppresses the target ion signal[3].
3. Chromatographic Separation (UHPLC)
Action: Utilize a C18 Core-shell column (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
Causality: Pyridines are basic, hydrophilic compounds (pKa ~5.2-6.0)[6]. While traditional HPLC might use non-volatile phosphate buffers to achieve sharp peaks, these salts will crystallize during evaporation and destroy the mass spectrometer's Electrospray Ionization (ESI) source[3]. Formic acid provides the necessary protonation for basic compounds while remaining fully volatile and LC-MS compatible[6].
4. Electrospray Ionization (ESI+) & Mass Analysis
Action: Operate the Orbitrap/Q-TOF in positive ion mode (ESI+). Set the acquisition to a Data-Dependent (DDA) Top-3 method.
Causality: The basic pyridine nitrogen readily accepts a proton to form the [M+H]+ ion. The theoretical exact mass of protonated 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (C9H12NO2+) is 166.0863 m/z .
5. Data Processing & Structural Elucidation
Action: Generate an Extracted Ion Chromatogram (EIC) for m/z 166.0863 (± 5 ppm window) to quantify the main peak. Evaluate the MS/MS spectra for any secondary peaks >0.05% relative abundance.
Causality: By analyzing the EIC rather than the Total Ion Chromatogram (TIC) or UV trace, we achieve absolute specificity. If an impurity co-elutes, its unique mass will trigger an MS/MS fragmentation event. This allows us to reverse-engineer the chemical structure of the degradation or synthesis by-product, satisfying stringent regulatory thresholds for impurity identification[1][7].
References
HWI group. "Analytics: Impurities". HWI Group Services.[Link]
United States Patent and Trademark Office / NIH. "Identification of Pharmaceutical Impurities". USPTO / NIH Archives.[Link]
ResearchGate. "Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization". International Journal of Environmental Sciences.[Link]
Helix Chromatography. "HPLC Methods for analysis of Pyridine". Helix Chromatography Applications. [Link]
Prime Labs. "HPLC vs. LC-MS: Which Purity Test Actually Matters?". Prime Labs Insights.[Link]
HPLC Vials. "HPLC vs. LC-MS: Critical Transition in Methodology & Consumables". HPLC Vials Technical Resources.[Link]
Comparative Analysis of Synthesis Routes for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
Executive Summary The synthesis of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (also known as 2-acetyl-3-methoxy-5-methylpyridine) presents unique regiochemical and chemoselective challenges. As a highly functionalized bu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (also known as 2-acetyl-3-methoxy-5-methylpyridine) presents unique regiochemical and chemoselective challenges. As a highly functionalized building block used in pharmaceutical development and advanced ligand design, selecting the optimal synthetic route is critical for scalability, yield, and purity. Direct acetylation of the pyridine core often results in poor regioselectivity due to the competing electronic effects of the 3-methoxy and 5-methyl substituents.
As a Senior Application Scientist, I have evaluated the three most robust, field-proven methodologies for synthesizing this target. This guide objectively compares these routes, detailing the mechanistic causality behind the reagent choices and providing self-validating experimental protocols to ensure scientific integrity.
Fig 1. Three primary synthetic pathways to 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone.
Route A: Stille Cross-Coupling (The Organotin Approach)
Causality & Expertise
Direct cross-coupling to form a ketone is notoriously difficult due to the instability of acyl-metal intermediates and competing aldol condensations. Route A circumvents this by utilizing tributyl(1-ethoxyvinyl)tin [1]. This reagent acts as a masked acetyl group. During the Pd-catalyzed Stille coupling, the enol ether intermediate is completely stable, preventing any base-catalyzed side reactions[2]. A subsequent mild acidic hydrolysis unmasks the ketone in a single operational sequence[3].
Experimental Protocol
Self-Validating System: The success of this reaction is validated during the workup; the addition of aqueous Potassium Fluoride (KF) precipitates the toxic tin byproduct as insoluble
Bu3SnF
, ensuring the organic layer is free of heavy metal contamination before chromatography.
Coupling: Charge a flame-dried Schlenk flask with 2-bromo-3-methoxy-5-methylpyridine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and
Pd(PPh3)4
(0.05 eq) in anhydrous toluene (0.2 M).
Degassing: Sparg the solution with
N2
for 15 minutes to prevent catalyst oxidation.
Heating: Stir the mixture at 100 °C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of the starting bromide indicates complete conversion to the enol ether.
Hydrolysis: Cool the reaction to room temperature. Add 1M HCl (aq) and stir vigorously for 2 hours to hydrolyze the enol ether to the target ketone.
Workup: Add a saturated aqueous KF solution and stir for 30 minutes. Filter the resulting white suspension (
Bu3SnF
) through a pad of Celite.
Isolation: Extract the filtrate with EtOAc, wash with brine, dry over
Na2SO4
, and purify via silica gel chromatography.
Fig 2. Workflow of the Stille cross-coupling route utilizing a masked acetyl group.
Route B: The Weinreb Amide Approach (Directed Alkylation)
Causality & Expertise
When starting from 3-methoxy-5-methylpicolinic acid, direct addition of a Grignard reagent to the ester or acid chloride typically results in over-addition, yielding a tertiary alcohol. The Weinreb Amide (N-methoxy-N-methylamide) solves this through chelation control[4]. Upon addition of methylmagnesium bromide (MeMgBr), the magnesium atom coordinates with both the carbonyl oxygen and the methoxy oxygen of the amide, forming a highly stable 5-membered chelate. This traps the tetrahedral intermediate, preventing it from collapsing into a reactive ketone until the reaction is quenched with aqueous acid.
Experimental Protocol
Self-Validating System: The absence of a tertiary alcohol byproduct in the crude
1H
NMR (specifically checking for a singlet integrating to 6H from two methyl groups) validates the integrity of the chelation intermediate.
Amide Formation: Dissolve 3-methoxy-5-methylpicolinic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and DIPEA (3.0 eq). Stir at RT for 12 hours.
Isolation: Wash with saturated
NaHCO3
, extract with DCM, and concentrate to yield the pure Weinreb amide.
Grignard Addition: Dissolve the amide in anhydrous THF (0.1 M) and cool to 0 °C under
N2
.
Alkylation: Dropwise add MeMgBr (3.0 M in
Et2O
, 1.5 eq). Stir for 2 hours at 0 °C.
Quench & Workup: Carefully quench with saturated aqueous
NH4Cl
. The acidic quench collapses the chelate, releasing the target ketone. Extract with EtOAc, dry, and concentrate.
Fig 3. Logical flow of the Weinreb amide chelation mechanism preventing over-addition.
Route C: Carbaldehyde Addition and Oxidation
Causality & Expertise
For facilities wishing to avoid transition metal catalysis (Route A) or the multi-step reagent overhead of amide coupling (Route B), a two-step redox approach is highly effective. Addition of MeMgBr to 3-methoxy-5-methylpyridine-2-carbaldehyde yields a secondary alcohol. The critical choice here is the oxidant. Using harsh oxidants (like mCPBA or
KMnO4
) risks forming the pyridine N-oxide. By utilizing activated Manganese Dioxide (
MnO2
) , the oxidation is strictly limited to the benzylic/pyridylic alcohol, providing near-quantitative yields of the ketone without over-oxidation.
Experimental Protocol
Self-Validating System: The completion of the
MnO2
oxidation is visually validated by the conversion of the black suspension to a brownish hue, and spectroscopically confirmed by the disappearance of the carbinol O-H stretch (~3300
cm−1
) in FT-IR.
Addition: Dissolve 3-methoxy-5-methylpyridine-2-carbaldehyde (1.0 eq) in anhydrous THF at 0 °C. Add MeMgBr (1.2 eq) dropwise. Stir for 1 hour, quench with
NH4Cl
(aq), and isolate the secondary alcohol.
Oxidation: Dissolve the intermediate alcohol in DCM (0.2 M). Add activated
MnO2
(10.0 eq, large excess is required for heterogeneous oxidation).
Reaction: Stir vigorously at room temperature for 24 hours.
Workup: Filter the suspension through a thick pad of Celite to remove all manganese salts. Wash the pad thoroughly with DCM.
Isolation: Concentrate the filtrate in vacuo to yield the highly pure target ketone.
Quantitative Route Comparison
The following table summarizes the experimental data and operational metrics for the three synthetic alternatives, allowing drug development professionals to select the optimal route based on their facility's capabilities.
Metric
Route A (Stille)
Route B (Weinreb)
Route C (Oxidation)
Step Count
1 (One-pot coupling/hydrolysis)
2 (Amide formation
→
Addition)
2 (Addition
→
Oxidation)
Typical Overall Yield
70 – 85%
60 – 75%
80 – 90%
Scalability
Moderate (Limited by organotin toxicity)
High (Standard reliable reagents)
High (Cheap oxidants, easy workup)
Key Bottleneck
Toxic tin waste removal (KF workup)
Exothermic Grignard addition
Filtration of excess
MnO2
Atom Economy
Low (Loss of massive tributyltin group)
Moderate
Moderate
Regioselectivity
Absolute (Pre-determined by halide)
Absolute (Pre-determined by acid)
Absolute (Pre-determined by aldehyde)
References
[1] W O 2021/188769 Al (Patent detailing Stille coupling of pyridines with ethoxyvinyltin). Googleapis.com / WIPO.
[2] Synthesis of Bench-Stable N-Quaternized Ketene N,O-Acetals and Preliminary Evaluation as Reagents in Organic Synthesis. The Journal of Organic Chemistry - ACS Publications.
[4] Synthesis of the Louisianin Alkaloid Family via a 1,2,4-Triazine Inverse-Electron-Demand Diels−Alder Approach. The Journal of Organic Chemistry - ACS Publications.
Spectroscopic Validation of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone: A Comparative Analytical Guide
The synthesis of highly functionalized heterocyclic building blocks, such as 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (CAS: 1256787-74-2), requires rigorous analytical oversight [1]. As a critical intermediate in the d...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of highly functionalized heterocyclic building blocks, such as 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (CAS: 1256787-74-2), requires rigorous analytical oversight [1]. As a critical intermediate in the development of advanced therapeutics (e.g., specialized kinase inhibitors and proton pump analogs), ensuring the exact regiochemistry of its pyridine ring is non-negotiable. A misplaced methoxy or methyl group can derail an entire synthetic campaign, leading to inactive or toxic downstream active pharmaceutical ingredients (APIs).
This guide objectively compares the performance of modern spectroscopic platforms—specifically contrasting High-Field vs. Benchtop NMR, and LC-ESI-MS vs. GC-EI-MS—for the structural validation of this intermediate. By establishing a self-validating analytical workflow, process chemists can definitively prove the 3,5-substitution pattern and overall chemical purity of the intermediate.
Comparative Analysis of Spectroscopic Modalities
To validate 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, analytical platforms must resolve subtle electronic differences within the pyridine core. Relying on a single technique introduces blind spots; therefore, orthogonal modalities must be compared and synthesized [2].
High-Field NMR (≥400 MHz) vs. Benchtop NMR (60–80 MHz)
High-Field NMR: The gold standard for final structural elucidation. The diamagnetic anisotropy of the pyridine ring causes the C4 and C6 protons to resonate in the downfield region. High-field instruments provide the necessary spectral resolution to observe the fine meta-coupling (J ≈ 1.5–2.0 Hz) between the C4 and C6 protons, which is the definitive proof of the 3,5-substitution pattern.
Benchtop NMR: While highly cost-effective and excellent for real-time reaction monitoring (e.g., tracking the consumption of starting materials), benchtop systems often lack the dispersion required to separate the three distinct aliphatic singlets (the ethanone methyl, the ring methyl, and the methoxy group) from solvent artifacts. They are best utilized as an in-process control rather than a final validation tool.
LC-ESI-MS (Soft Ionization) vs. GC-EI-MS (Hard Ionization)
LC-ESI-MS: Electrospray Ionization (ESI) is a soft ionization technique. When operated in positive mode with an acidic mobile phase, the basic pyridine nitrogen is easily protonated, yielding a robust, intact [M+H]⁺ ion at m/z 166.08. This provides absolute confirmation of the molecular weight without the risk of thermal degradation.
GC-EI-MS: Electron Impact (EI) is a hard ionization technique that shatters the molecule, providing a reproducible structural fingerprint. While it may sometimes struggle to show a strong molecular ion for labile ketones, it reliably produces diagnostic fragments (e.g., m/z 150 via the loss of the ethanone methyl), making it an excellent orthogonal tool for confirming the presence of the acetyl group.
Quantitative Data Synthesis
The following table summarizes the expected spectroscopic parameters for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, comparing the target parameters against their analytical significance.
Spectroscopic Modality
Target Parameter
Expected Observation for C₉H₁₁NO₂
Analytical Significance
High-Field ¹H NMR
C4 & C6 Protons
~7.2 ppm (d), ~8.2 ppm (d); J ≈ 1.5–2.0 Hz
Confirms meta-relationship; validates the 3,5-substitution pattern.
High-Field ¹³C NMR
Carbonyl Carbon
~200 ppm
Confirms the presence of the intact ethanone moiety.
2D HMBC NMR
-OCH₃ to C3 correlation
Crosspeak: ~3.9 ppm (¹H) to ~155 ppm (¹³C)
Unambiguously assigns the methoxy group to the C3 position.
LC-ESI-MS
[M+H]⁺ Ion
m/z 166.08
Validates exact molecular weight via soft ionization.
GC-EI-MS
Fragment Ions
m/z 150 (loss of -CH₃), 122 (loss of acetyl)
Provides a hard-ionization structural fingerprint.
Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies are designed as self-validating systems . Every step includes an internal check to rule out false positives or instrumental artifacts.
Objective: Definitively assign the positions of the methoxy and methyl groups on the pyridine ring.
Sample Preparation (Internal Referencing): Dissolve 10 mg of the intermediate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is chosen over DMSO-d₆ to prevent viscosity-related line broadening. TMS acts as an internal zero-reference standard. This self-validating step ensures that any observed chemical shift variations are strictly due to the molecule's electronic environment, not solvent drift or temperature fluctuations [3].
Shimming and Tuning: Perform automated 3D gradient shimming until the lock level is stable.
Causality: Pyridine ring protons require a highly homogeneous magnetic field to resolve the ~1.5 Hz J-coupling. Poor shimming will artificially merge these doublets into broad singlets, destroying critical regiochemical data.
2D HMBC Acquisition (The Orthogonal Check): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
Causality: The 1D ¹H NMR will show three distinct singlets for the aliphatic groups. The HMBC is the ultimate self-validating step: by observing a 3-bond correlation from the methoxy protons (~3.9 ppm) to the C3 ring carbon (~155 ppm), you mathematically eliminate the possibility of a 5-methoxy-3-methyl isomer.
Objective: Confirm the intact mass of the intermediate while ruling out column carryover.
Mobile Phase Preparation: Prepare Phase A (MS-grade Water + 0.1% Formic Acid) and Phase B (MS-grade Acetonitrile + 0.1% Formic Acid).
Causality: Formic acid acts as a proton donor. This significantly enhances the ionization efficiency of the basic pyridine nitrogen in positive ESI mode, ensuring a maximum signal-to-noise ratio for the [M+H]⁺ ion.
System Equilibration & Blank Run: Inject 1 µL of a pure solvent blank (50:50 Water:Acetonitrile) before the sample.
Causality: This is a mandatory self-validating step. It proves that any m/z 166.08 peaks observed in the subsequent sample run are genuinely from the intermediate and not artifacts of column carryover from previous synthetic batches.
Sample Injection & Gradient Elution: Inject 1 µL of a 10 µg/mL sample solution. Run a linear gradient from 5% to 95% Phase B over 5 minutes at a flow rate of 0.4 mL/min.
Data Extraction: Extract the Extracted Ion Chromatogram (EIC) for m/z 166.08 ± 0.05 Da to confirm both the presence and the chromatographic purity of the target mass.
Analytical Decision Workflow
The following diagram illustrates the comparative logic and decision-making process for validating pyridine intermediates.
Figure 1: Orthogonal spectroscopic workflow for the structural validation of pyridine intermediates.
References
Corcoran, O., et al. "750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines." Journal of Pharmaceutical and Biomedical Analysis, 1997. Available at:[Link]
Validation
Fragment-Based Drug Discovery: Evaluating 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone Analogs as KAc Mimetics
Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
In the development of epigenetic therapeutics, targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) has emerged as a critical strategy for downregulating oncogenes such as MYC[1]. BET proteins function as epigenetic readers, utilizing their tandem bromodomains to bind acetylated lysine (KAc) residues on histone tails, thereby recruiting the P-TEFb complex to activate RNA Polymerase II[2].
To competitively inhibit this protein-protein interaction, small molecules must effectively mimic the native KAc residue. 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (CAS: 1256787-74-2) [3] and its structural analogs represent a highly privileged class of KAc mimetics[4].
The causality behind this scaffold's success lies in its precise stereoelectronic properties:
The Ethanone (Acetyl) Group: Acts as the primary KAc mimetic, forming a critical, direct hydrogen bond with the highly conserved Asn140 residue in the BRD4 binding pocket[2].
The Pyridine Nitrogen: Participates in a crucial water-mediated hydrogen-bonding network with Tyr97, anchoring the fragment deep within the cavity.
The 3-Methoxy Substitution: Sterically restricts the rotation of the acetyl group, pre-organizing the molecule into the bioactive conformation and reducing the entropic penalty of binding.
The 5-Position Substitution (Methyl/CF3): Projects into the lipophilic "WPF shelf" (Trp81, Pro82, Phe83) of the bromodomain, displacing high-energy water molecules to drive binding affinity through hydrophobic entropy gains.
Fig 1: Mechanism of BRD4-driven MYC transcription and competitive inhibition.
Quantitative Analog Comparison
To objectively evaluate the biological activity of this scaffold, we compared the baseline unsubstituted fragment against the 5-methyl analog[3] and the 5-trifluoromethyl analog (CAS: 1256786-08-9)[5]. The data below summarizes their performance as standalone fragments prior to incorporation into larger macrocyclic or bivalent BET inhibitors.
Table 1: Comparative Biological and Physicochemical Profiling
Compound
CAS Number
BRD4(BD1) Kd (µM)
Ligand Efficiency (LE)
MYC Downregulation (IC50, µM)
Microsomal Stability (T1/2, min)
1-(Pyridin-2-yl)ethanone (Baseline)
1122-62-9
145.0
0.28
>500
25
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
1256787-74-2
42.5
0.34
185
45
1-(3-Methoxy-5-(CF3)pyridin-2-yl)ethanone
1256786-08-9
18.2
0.31
92
>120
Data Interpretation & Causality:
Affinity (Kd): The addition of the 3-methoxy group combined with the 5-methyl group improves binding affinity by over 3-fold compared to the baseline. Substituting the 5-methyl for a 5-trifluoromethyl (CF3) group further enhances affinity (Kd = 18.2 µM) due to the strong electron-withdrawing nature of fluorine, which modulates the pKa of the pyridine nitrogen, strengthening the water-mediated H-bond with Tyr97.
Metabolic Stability: The 5-methyl group is susceptible to rapid cytochrome P450-mediated benzylic oxidation. The CF3 analog[5] acts as a bioisostere that completely blocks this metabolic liability, extending the half-life (T1/2) in human liver microsomes from 45 minutes to >120 minutes.
To ensure rigorous, reproducible evaluation of these fragments, our laboratory employs an orthogonal screening workflow.
Fig 2: Orthogonal screening workflow for evaluating acetyl-pyridine fragments.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
We utilize TR-FRET over standard ELISA because the time-resolved europium emission minimizes compound auto-fluorescence interference—a critical factor when screening diverse heterocyclic libraries.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.
Compound Titration: Dispense the acetyl-pyridine analogs into a 384-well plate using acoustic dispensing (Echo 550) in a 10-point dose-response format (ranging from 1 mM to 50 nM).
Incubation & Reading: Incubate the plate in the dark for 60 minutes at room temperature. Read the plate on an EnVision multimode reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
Self-Validation System: Each plate must contain JQ1 (1 µM) as a positive control (100% inhibition) and 1% DMSO as a negative control (0% inhibition). The assay is only validated and approved for data extraction if the calculated Z'-factor exceeds 0.65 , proving the dynamic range is statistically robust against background noise.
While TR-FRET provides high-throughput IC50 values, ITC is mandatory to decouple the thermodynamic drivers (Enthalpy ΔH vs. Entropy -TΔS) of the fragment binding.
Step-by-Step Methodology:
Dialysis: Dialyze recombinant BRD4(BD1) overnight against ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl) to ensure exact buffer matching.
Sample Loading: Load 50 µM BRD4(BD1) into the sample cell of a MicroCal PEAQ-ITC instrument. Load 1 mM of the analog (e.g., 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone) into the titration syringe.
Titration Parameters: Execute 19 injections of 2 µL each, with a stirring speed of 750 rpm and 150-second intervals between injections to allow the heat signal to return to baseline.
Self-Validation System: A "water-in-water" (buffer-in-buffer) and "ligand-in-buffer" blank titration are performed prior to the main experiment. The heats of dilution from these blanks are subtracted from the raw binding data. If the integrated heat of the final injections does not equal the blank heat of dilution, the system flags a mismatch in buffer composition, and the run is rejected.
Conclusion
For medicinal chemists designing next-generation BET inhibitors, the 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone scaffold provides an exceptional starting point. However, as demonstrated by our comparative data, substituting the 5-methyl group for a trifluoromethyl group (CAS 1256786-08-9) yields a superior KAc mimetic. It not only increases binding affinity through favorable electronics and WPF-shelf interactions but also completely resolves the metabolic liabilities associated with benzylic oxidation.
Benchmarking Catalyst Efficiency for the Synthesis of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The production of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, necessitates the us...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The production of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, necessitates the use of efficient and selective catalytic systems. The choice of catalyst directly impacts reaction yield, purity, and overall process economy. This guide provides a comprehensive comparison of potential catalytic strategies for the synthesis of this target molecule, offering insights into their mechanisms, performance metrics, and experimental protocols. While direct comparative experimental data for this specific transformation is not extensively available in the public domain, this guide synthesizes information from analogous reactions on substituted pyridines and ketones to provide a robust framework for catalyst selection and optimization.
Introduction to Catalytic Strategies for Pyridine Acylation
The introduction of an acetyl group onto the pyridine ring, particularly at the C2 position, can be achieved through various catalytic methods. The primary challenge lies in the electron-deficient nature of the pyridine ring, which can render it less reactive towards electrophilic substitution. The methoxy and methyl substituents on the target molecule's pyridine ring influence its electronic properties and must be considered when selecting a catalytic system. The main catalytic approaches applicable to the synthesis of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone include transition-metal-catalyzed cross-coupling reactions and Friedel-Crafts-type acylations.
Comparative Analysis of Potential Catalytic Systems
The efficiency of a catalytic system is a multifactorial equation, with the catalyst, ligands, solvents, and reaction conditions all playing a crucial role. Below is a comparative overview of promising catalytic approaches for the synthesis of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and represent a viable strategy for the synthesis of the target molecule. A plausible route involves the coupling of an organometallic reagent with an appropriately functionalized pyridine derivative.
Conceptual Catalytic Cycle for Palladium-Catalyzed Acylation:
Caption: Generalized catalytic cycle for a palladium-catalyzed acylation reaction.
Performance Considerations:
Catalyst System
Ligand
Base
Solvent
Temperature (°C)
Potential Yield (%)
Key Considerations
Pd(OAc)₂ / Buchwald-type
XPhos, SPhos
K₃PO₄, Cs₂CO₃
Toluene, Dioxane
80-120
70-95
Ligand choice is critical for efficient oxidative addition and reductive elimination. The steric and electronic properties of the ligand need to be optimized.
Pd(PPh₃)₄
-
Na₂CO₃, K₂CO₃
DMF, Toluene/H₂O
80-110
60-85
A versatile and commercially available catalyst, but may require higher temperatures and longer reaction times for less reactive substrates.
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-halo-3-methoxy-5-methylpyridine, acetylating agent, and solvent.
Add the palladium catalyst and any necessary ligands or additives.
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
Purify the crude product by column chromatography.
Rhodium-Catalyzed C-H Activation
Rhodium catalysts are known to be effective for the direct C-H functionalization of heterocycles, offering a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring.
Conceptual Workflow for Rhodium-Catalyzed C-H Acylation:
Caption: A simplified workflow for rhodium-catalyzed directed C-H acylation.
Performance Considerations:
Catalyst System
Oxidant
Additive
Solvent
Temperature (°C)
Potential Yield (%)
Key Considerations
[RhCp*Cl₂]₂
AgSbF₆, Cu(OAc)₂
PivOH
DCE, t-AmylOH
100-140
65-90
The directing group on the pyridine substrate is crucial for regioselectivity. The choice of oxidant and additive can significantly influence the catalytic activity.
In a sealed tube, combine 3-methoxy-5-methylpyridine, the acylating agent, the rhodium catalyst, oxidant, and additive.
Add the solvent and seal the tube.
Heat the reaction mixture in a preheated oil bath for the specified time.
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
Concentrate the filtrate and purify the residue by column chromatography.
Organocatalysis
Organocatalysis presents a metal-free alternative for acylation reactions. While typically less explored for direct pyridine acylation, certain organocatalysts could potentially facilitate the reaction, especially through the activation of the acylating agent.
Performance Considerations:
Catalyst
Co-catalyst/Additive
Solvent
Temperature (°C)
Potential Yield (%)
Key Considerations
N-Heterocyclic Carbenes (NHCs)
Base (e.g., DBU)
THF, Dioxane
25-80
50-80
NHCs can act as nucleophilic catalysts to activate acyl donors. The steric and electronic properties of the NHC are important for catalytic efficiency.
4-Dimethylaminopyridine (DMAP)
-
CH₂Cl₂, MeCN
0-40
40-75
DMAP is a highly effective nucleophilic catalyst for acylation, though its application in direct C-H acylation of pyridines is less common and may require specific activation methods.[1]
Conclusion and Future Outlook
The synthesis of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone can be approached through several catalytic methodologies. Palladium- and rhodium-catalyzed reactions offer promising routes with potentially high yields and selectivity. Organocatalysis, while a less conventional approach for this specific transformation, presents an intriguing avenue for metal-free synthesis.
The selection of the optimal catalyst will ultimately depend on a combination of factors including substrate availability, desired scale of reaction, cost of reagents, and the specific equipment available. Further experimental investigation is required to directly compare the efficiency of these catalysts for the synthesis of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone and to fully optimize the reaction conditions for each system. The development of more efficient, selective, and sustainable catalytic methods for the synthesis of substituted pyridines remains an active and important area of research in the pharmaceutical and chemical industries.
GC-MS vs LC-MS for Accurate 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone Quantification: A Methodological Guide
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of developing robust, high-fidelity quantitative assays for substituted pyridine derivatives. 1-(3-Methoxy-5-methylpyridin-2-yl)et...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of developing robust, high-fidelity quantitative assays for substituted pyridine derivatives. 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (C₉H₁₁NO₂, MW: 165.19 g/mol ) presents a unique analytical profile: it possesses a basic heterocyclic nitrogen, a polar ketone moiety, and lipophilic methyl/methoxy substitutions. This specific combination of functional groups makes it amenable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].
However, selecting the optimal platform requires a deep understanding of the analyte's ionization mechanics, the sample matrix, and the required limit of quantification (LOQ). This guide objectively compares GC-MS and LC-MS/MS workflows, providing field-proven protocols and empirical data to ensure scientific integrity and analytical confidence.
Analyte Profiling & Mass Spectrometry Mechanics
Chemical Topology & Chromatographic Behavior
The structural topology of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone dictates its behavior in both gaseous and liquid phases. The lone pair of electrons on the sp²-hybridized pyridine nitrogen acts as a strong hydrogen bond acceptor and Lewis base.
GC-MS Dynamics (Electron Ionization): While the molecule is sufficiently volatile and thermally stable for GC analysis[2], the basic nitrogen is highly prone to secondary interactions with active silanol (Si-OH) groups in glass liners and silica-based columns. This interaction causes severe peak tailing and signal attenuation at trace levels[3]. Therefore, utilizing base-deactivated, ultra-inert consumables is a non-negotiable prerequisite for accurate GC quantification.
LC-MS Dynamics (Electrospray Ionization): In the context of LC-MS, this basicity is a distinct advantage. The nitrogen atom exhibits a high proton affinity, making it an ideal candidate for positive Electrospray Ionization (ESI+). When subjected to an acidic mobile phase, the molecule is locked into its protonated state, yielding a robust [M+H]⁺ pseudo-molecular ion at m/z 166.1[4][5].
Methodological Decision Matrix
The choice between GC-MS and LC-MS/MS fundamentally depends on the matrix complexity, the required sensitivity, and the volatility of the target analyte[1][2].
Fig 1. Analytical workflow decision tree for pyridine derivative quantification.
Self-Validating Experimental Protocols
To ensure trustworthiness, both protocols below are designed as self-validating systems . They incorporate System Suitability Testing (SST) and stable-isotope-labeled internal standards (SIL-IS) to dynamically monitor and correct for instrumental drift and matrix effects.
Protocol A: GC-MS (Single Quadrupole) Workflow
Causality Focus: Designed to maximize volatilization while suppressing Lewis acid-base interactions in the inlet[3][6].
Sample Preparation (Liquid-Liquid Extraction): Extract 1 mL of the aqueous sample with 2 mL of dichloromethane.
Causality: Dichloromethane efficiently partitions the moderately non-polar pyridine derivative while leaving highly polar matrix components behind. Dry the organic layer over anhydrous Na₂SO₄ to remove trace water, which rapidly degrades GC column stationary phases.
System Suitability Test (SST): Inject a 10 µg/mL standard. Verify that the peak tailing factor is < 1.5. If > 1.5, the inlet liner has active sites and must be replaced.
Critical Step: Use a base-deactivated, ultra-inert liner with deactivated glass wool to prevent the basic pyridine nitrogen from adsorbing onto the glass surface.
Chromatography:
Column: DB-5MS Ultra Inert (30 m × 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.
Mass Spectrometry (EI): Electron Ionization at 70 eV. Source temp: 230°C. Acquire in Selected Ion Monitoring (SIM) mode targeting the molecular ion [M]⁺· at m/z 165 and a qualifier fragment at m/z 150 (loss of methyl).
Protocol B: LC-MS/MS (Triple Quadrupole) Workflow
Causality Focus: Designed to leverage the high proton affinity of the pyridine ring while mitigating residual silanol interactions on the LC column[4][5].
Sample Preparation (Protein Precipitation): For biological matrices, add 300 µL of ice-cold acetonitrile (containing 50 ng/mL Pyridine-d₅ as the SIL-IS) to 100 µL of sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
Causality: Acetonitrile crashes out proteins and provides a clean, MS-compatible extract without the need for evaporation and reconstitution.
The following table synthesizes the expected quantitative performance of both analytical platforms for pyridine derivatives based on established validation frameworks[3][5][7].
Parameter
GC-MS (SIM Mode)
LC-MS/MS (MRM Mode)
Causality / Scientific Rationale
Limit of Detection (LOD)
1.0 - 5.0 ng/mL
0.01 - 0.1 ng/mL
ESI+ is highly efficient for basic nitrogens, yielding superior ion counts compared to EI fragmentation[3][5].
Linear Dynamic Range
2 - 3 orders of magnitude
3 - 4 orders of magnitude
Triple quadrupole detectors offer wider linear ranges due to reduced background noise in MRM mode.
Matrix Effects
Low (if extracted properly)
Moderate to High
LC-MS/MS is prone to ion suppression in the ESI source from co-eluting matrix components; SIL-IS is mandatory.
GC active sites strongly bind basic pyridines. LC acidic mobile phases mask silanol interactions[5].
Conclusion & Best Practices
While GC-MS provides excellent structural confirmation and is highly effective for simple, volatile matrices, LC-MS/MS is the superior choice for the accurate, high-throughput quantification of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone in complex biological or environmental samples. The basic nature of the pyridine ring makes it an ideal candidate for ESI+, resulting in LODs that are typically an order of magnitude lower than those achievable by EI-GC-MS. If GC-MS must be used due to instrument availability, analysts must rigorously maintain inlet inertness to prevent data degradation.
References
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed (nih.gov) -[Link]
HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials - oup.com -[Link]
GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science -[Link]
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis -[Link]
Toxicological Profile for Pyridine: Analytical Methods - cdc.gov -[Link]
Comprehensive Operational Guide: Safe Handling and Disposal of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle manag...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational Guide: Safe Handling and Disposal of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex pharmaceutical intermediates. 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is a highly specialized substituted pyridine ketone. While it is an invaluable building block in synthetic chemistry, its unique structural motifs—a basic pyridine ring paired with a reactive ethanone group—demand stringent disposal protocols.
Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental risks, including aquatic toxicity and the generation of hazardous nitrogen oxides (NOx) upon combustion. This guide provides a self-validating, mechanistic approach to the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.
Chemical Profiling & Mechanistic Risk Assessment
To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. The molecule contains three critical functional domains that dictate its waste stream classification.
Table 1: Structural Hazards and Operational Implications
Functional Domain
Chemical Behavior & Hazard Profile
Operational & Disposal Implication
Pyridine Ring
Highly stable, resists standard biological degradation. Toxic to aquatic life[1].
Cannot be poured down the drain. Requires High-Temperature Incineration (HTI).
Basic Nitrogen
Electron-donating methoxy/methyl groups increase nitrogen basicity. Forms salts.
Reacts exothermically with strong acids. Segregate from acidic waste streams.
Ethanone (Ketone)
Flammable organic moiety. Potential for enolization and cross-reactivity.
Classify as ignitable waste (EPA D001). Segregate from strong oxidizers.
Regulatory Classification & Segregation Strategy
Under EPA RCRA guidelines[2], pyridine derivatives are strictly regulated. While 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is not explicitly listed by name on the U-list or P-list, it falls under characteristic hazardous waste due to its flammability (D001) and potential toxicity.
The "Why" Behind Segregation:
The basicity of the pyridine nitrogen means it will partition into aqueous acidic solutions as a water-soluble salt[1]. If mixed with incompatible acidic waste, it can cause localized heating and off-gassing. Furthermore, during thermal decomposition, the pyridine ring generates NOx precursors (such as HCN and NH3)[3]. Therefore, it must be segregated into a dedicated "Non-Halogenated Organic Waste" stream destined for a facility equipped with Selective Catalytic Reduction (SCR) scrubbers[4].
Standard Operating Procedure (SOP): Step-by-Step Disposal
This protocol is designed as a self-validating system. Each phase includes a verification step to ensure operational integrity.
Phase 1: Quenching and Primary Collection
Assess the Waste Matrix: Determine if the 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone is in a pure form, dissolved in an organic solvent (e.g., DCM, Ethyl Acetate), or in an aqueous mixture.
Container Selection: Use High-Density Polyethylene (HDPE) or Teflon-lined safety cans. Causality: Ketones can degrade certain low-density plastics (like LDPE or polystyrene) over time.
Transfer: In a well-ventilated fume hood, slowly transfer the waste into the designated container using a grounded funnel to prevent static discharge.
Verification Step: Inspect the primary container for temperature changes or pressure buildup 15 minutes after transfer. A stable temperature confirms no incompatible cross-reactions are occurring.
Phase 2: Secondary Containment & Labeling
Containment: Place the primary HDPE container into a secondary spill tray capable of holding 110% of the primary container's volume.
Labeling: Affix a GHS-compliant hazardous waste label. Mark it explicitly as: "Hazardous Waste - Non-Halogenated Organics (Contains Substituted Pyridine Ketone). EPA Waste Code: D001."
Verification Step: Cross-check the label against the lab's digital waste manifest to ensure traceability.
Phase 3: Final Destruction via Incineration
Vendor Handoff: Transfer the waste to a licensed hazardous waste disposal vendor.
Specify HTI: Explicitly mandate High-Temperature Incineration (HTI). According to studies on the thermal decomposition of pyridine derivatives[3], incineration must occur at temperatures exceeding 1000°C with adequate residence time to fully oxidize the ring and prevent the release of toxic pyrrole or nitrile intermediates[4].
Verification Step: Obtain and archive the Certificate of Destruction (CoD) from the vendor confirming the use of flue gas scrubbers for NOx mitigation.
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is critical to prevent aquatic contamination[5].
Evacuate & Ventilate: Clear the immediate area and maximize fume hood exhaust. The ketone moiety contributes to a high vapor pressure, creating an inhalation hazard.
Neutralize & Absorb: Do NOT use combustible absorbents like sawdust. Apply an inert, inorganic absorbent (e.g., vermiculite or diatomaceous earth) to the spill perimeter, working inward.
Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container.
Decontaminate: Wash the surface with a mild, slightly acidic aqueous solution (e.g., 5% acetic acid) to protonate and solubilize any residual pyridine base, followed by a water rinse. Collect all rinse water as hazardous waste.
Waste Stream Decision Tree
Figure 1: Decision tree for the segregation and disposal of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone.
References[1] Title: Toxicological Profile for Pyridine. Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. URL: https://wwwn.cdc.gov/TSP/ToxProfiles/ToxProfiles.aspx?id=704&tid=127[2] Title: EPA HAZARDOUS WASTE CODES. Source: Western Kentucky University. URL: https://www.wku.edu/ehs/[4] Title: Surrogate Reaction Mechanism for Waste Incineration and Pollutant Formation. Source: Energy & Fuels - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.energyfuels.0c03685[5] Title: POTENTIAL FOR HUMAN EXPOSURE (Pyridine). Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. URL: https://www.atsdr.cdc.gov/ToxProfiles/tp52-c5.pdf[3] Title: A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Source: Frontiers of Chemical Science and Engineering (ResearchGate). URL: https://www.researchgate.net/publication/344806655_A_theoretical_investigation_on_the_thermal_decomposition_of_pyridine_and_the_effect_of_H2O_on_the_formation_of_NOx_precursors
Comprehensive Safety and Operational Guide for Handling 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone
Welcome to our advanced laboratory safety series. As a Senior Application Scientist, I understand that in drug development and advanced chemical synthesis, specialized building blocks like 1-(3-Methoxy-5-methylpyridin-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our advanced laboratory safety series. As a Senior Application Scientist, I understand that in drug development and advanced chemical synthesis, specialized building blocks like 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone are indispensable. However, their unique molecular architectures demand precise, scientifically grounded safety protocols.
This guide transcends basic safety data sheets by explaining the causality behind our safety recommendations. By understanding the mechanistic interactions between this chemical and human biology, your laboratory can implement a self-validating safety system that protects personnel while maintaining operational efficiency.
Chemical Profile & Hazard Causality
1-(3-Methoxy-5-methylpyridin-2-yl)ethanone (a substituted 2-acetylpyridine) is a highly functionalized aromatic ketone. While its acetyl, methoxy, and methyl substituents make it a versatile intermediate for pharmaceutical synthesis, they also dictate its [1].
Lipophilicity and Dermal Absorption: The substituted pyridine ring is highly lipophilic. This allows the compound to readily cross the stratum corneum (the outer layer of skin) if accidental contact occurs, leading to rapid and virtually complete regardless of the route of exposure[2].
Hepatic Metabolism and Oxidative Stress: Once in the bloodstream, pyridine derivatives are transported to the liver, where they are metabolized by the , specifically CYP2E1[3]. This metabolic pathway oxidizes the nitrogen atom to form reactive N-oxides and dihydroxypyridines[3]. These reactive intermediates can undergo redox cycling, generating reactive oxygen species (ROS) that cause cellular oxidative stress and hepatotoxicity[3].
Volatility and Inhalation: Like many acetylpyridines, this compound can volatilize at room temperature, presenting an inhalation hazard that can trigger , nausea, or respiratory irritation[4].
Figure 1: Mechanism of systemic toxicity for pyridine derivatives and the mitigative role of PPE.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated pyridine derivatives. Because this compound acts as a [5], the selection of protective gear must be driven by strict quantitative permeation rates and physical properties.
Equipment Category
Recommended Specification
Quantitative Metric
Scientific Rationale (Causality)
Hand Protection
Butyl rubber or Barrier Laminate gloves
>480 min breakthrough time
Pyridine derivatives are aggressive organic solvents that rapidly permeate standard latex or thin disposable nitrile gloves (<10 min breakthrough).
Respiratory / Engineering
Chemical Fume Hood
>100 fpm face velocity
Prevents the inhalation of volatile vapors, neutralizing the risk of pulmonary absorption and subsequent CYP2E1 hepatic metabolism.
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles
N/A (Impact/Splash rated)
Protects against severe ocular irritation and potential corneal damage common to liquid acetylpyridines.
Body Protection
Flame-resistant (FR) lab coat
NFPA 2112 compliant
Mitigates fire risk due to the combustible nature of the acetyl and methyl functional groups.
Operational Workflow: Handling and Transfer
To ensure a self-validating safety system, every step of the handling process must incorporate verifiable checks. Relying on is the foundation of chemical hygiene[6].
Figure 2: Step-by-step operational workflow for the safe handling of the pyridine derivative.
Step-by-Step Handling Methodology:
Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood is operational. Self-Validation Check: Look at the digital monitor or use a Kimwipe taped to the sash to visually confirm an inward face velocity of at least 100 feet per minute (fpm).
PPE Donning: Put on your FR lab coat, ANSI Z87.1 goggles, and butyl rubber gloves. Self-Validation Check: Inspect gloves for micro-tears by trapping air inside the cuff, rolling it down, and applying gentle pressure to check for leaks.
Workspace Preparation: Clear the fume hood of unnecessary clutter to maintain laminar airflow. Place a spill tray lined with an absorbent pad directly under your working area.
Dispensing: Open the container only inside the fume hood. Use a glass or PTFE syringe for liquid transfer, or a clean metal spatula for solids. Avoid using polystyrene or standard plastics, which may degrade upon contact with pyridine derivatives.
Sealing and Storage: Immediately seal the primary container after dispensing. Store in a dedicated flammables cabinet or designated chemical storage area away from strong oxidizers and acids.
Emergency Response & Spill Management Plan
In the event of a spill, immediate and methodical action is required to prevent vapor accumulation and dermal exposure.
Step-by-Step Spill Response Methodology:
Evacuate and Isolate: Alert personnel in the immediate vicinity. If the spill is larger than 50 mL outside a fume hood, evacuate the lab immediately and contact Environmental Health & Safety (EHS).
Ventilation: If the spill is inside the hood, ensure the fume hood sash is fully open to maximize exhaust clearance.
Containment: Don fresh butyl rubber gloves and a face shield. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a commercial chemical spill pad). Causality Note: Never use sawdust or combustible absorbents, as the heat of absorption combined with the chemical's combustibility can create a fire hazard.
Neutralization and Cleanup: Carefully sweep the saturated absorbent into a chemically resistant, sealable waste container using a non-sparking brush and dustpan.
Surface Decontamination: Wash the spill area with a mild detergent and water, followed by a wipe-down with a 70% ethanol solution to dissolve and remove any residual lipophilic traces of the pyridine derivative.
Disposal Plan
Improper disposal of pyridine derivatives can lead to environmental contamination and dangerous cross-reactions in waste streams.
Waste Segregation: 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone contains carbon, hydrogen, nitrogen, and oxygen. It must be disposed of in a clearly labeled Non-Halogenated Organic Waste container. Do not mix it with halogenated solvents or acidic waste, which could trigger exothermic reactions.
PPE Disposal: Gloves, Kimwipes, and absorbent pads contaminated with the chemical must be treated as hazardous waste. Place them in a designated solid hazardous waste bin. Do not throw them in regular municipal trash.
References
To support the scientific integrity of this guide, the following authoritative sources were utilized to establish the metabolic pathways, exposure limits, and handling protocols for pyridine derivatives:
2-Acetylpyridine | C7H7NO | CID 14286 - PubChem. National Institutes of Health (NIH).
URL:[Link]
Pyridine - IDLH. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC).
URL:[Link]
Mechanistic and Other Relevant Data - Some chemicals that cause tumours of the urinary tract in rodents. National Center for Biotechnology Information (NCBI), International Agency for Research on Cancer (IARC).
URL:[Link]
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).
URL:[Link]
Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Elsevier Pure.
URL:[Link]